molecular formula C16H17ClN2O5S B8117439 JC-171

JC-171

Número de catálogo: B8117439
Peso molecular: 384.8 g/mol
Clave InChI: KQRQPMUPYDOTCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

JC-171 is a useful research compound. Its molecular formula is C16H17ClN2O5S and its molecular weight is 384.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-chloro-N-[2-[4-(hydroxysulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRQPMUPYDOTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JC-171: A Technical Guide to its Mechanism of Action as a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a rationally designed hydroxyl-sulfonamide analogue that has been identified as a selective and potent inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the NLRP3 signaling pathway, and presents key experimental data and protocols for its evaluation.

Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The primary mechanism of action of this compound is the selective inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by responding to pathogenic and endogenous danger signals.[4][5] Activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis.[4][5]

This compound exerts its inhibitory effects by interfering with the assembly of the NLRP3 inflammasome complex.[2] Specifically, immunoprecipitation studies have revealed that this compound disrupts the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step for inflammasome activation.[2] This disruption prevents the subsequent recruitment and activation of pro-caspase-1, thereby blocking the proteolytic cleavage of pro-IL-1β into its active, secreted form.[2]

Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition

The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[4][5] this compound acts on the activation step.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly PAMPs PAMPs / DAMPs TLR TLR / TNFR PAMPs->TLR NFkB NF-κB Signaling TLR->NFkB Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B IL-1β (active) Pro_IL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Stimuli ATP, K+ efflux, etc. Stimuli->NLRP3_inactive Activation ASC ASC NLRP3_active->ASC Recruitment JC171 This compound Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis JC171->ASC Inhibits Interaction

NLRP3 inflammasome pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in cellular assays. The following table summarizes the key findings.

ParameterCell Line/SystemValueReference
IC50 (IL-1β release)J774A.1 Macrophages (LPS/ATP stimulated)8.45 ± 1.56 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Inhibition of IL-1β Release in Macrophages

This protocol describes the cell-based assay used to determine the potency of this compound in inhibiting NLRP3 inflammasome activation.

1. Cell Culture and Seeding:

  • Murine macrophage cell line J774A.1 or primary bone-marrow-derived macrophages (BMDMs) are used.

  • Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).

  • Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

2. Priming (Signal 1):

  • The cell culture medium is replaced with fresh medium.

  • Cells are primed with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4.5 hours to upregulate the expression of pro-IL-1β and NLRP3.[2]

3. This compound Treatment and Inflammasome Activation (Signal 2):

  • This compound is dissolved in DMSO and diluted to various concentrations in cell culture medium.

  • The LPS-containing medium is removed.

  • Cells are treated with different concentrations of this compound.

  • Immediately after adding this compound, the NLRP3 inflammasome is activated by adding Adenosine Triphosphate (ATP) at a final concentration of 5 mM for 30 minutes.[2]

4. Measurement of IL-1β Release:

  • After the 30-minute incubation with ATP, the cell culture supernatants are collected.

  • The concentration of secreted IL-1β in the supernatants is quantified using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.[2]

5. Data Analysis:

  • The percentage of IL-1β inhibition at each this compound concentration is calculated relative to the vehicle-treated control (LPS + ATP only).

  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

InVitro_Workflow cluster_workflow In Vitro this compound Evaluation Workflow A 1. Seed J774A.1 or BMDM cells B 2. Prime with LPS (1 µg/mL, 4.5h) A->B C 3. Treat with this compound (various conc.) B->C D 4. Activate with ATP (5 mM, 30 min) C->D E 5. Collect Supernatant D->E F 6. Quantify IL-1β via ELISA E->F G 7. Calculate IC50 F->G

Workflow for in vitro evaluation of this compound.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines the therapeutic evaluation of this compound in a mouse model of multiple sclerosis.

1. EAE Induction:

  • C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (200 µg) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6][7]

  • On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin (200 ng).[1]

2. Therapeutic Treatment with this compound:

  • This compound is administered to the mice, typically via intraperitoneal injection.

  • In a therapeutic regimen, treatment is initiated when the clinical signs of EAE first appear (clinical score of 1, e.g., flaccid tail).[2]

  • A typical dosing schedule is 10 mg/kg of this compound administered every other day.[2]

3. Clinical Scoring:

  • Mice are monitored daily for clinical signs of EAE, and the disease severity is scored on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).[6]

4. Histological and Immunological Analysis:

  • At the end of the study, spinal cords can be collected for histological analysis to assess demyelination and immune cell infiltration.

  • Splenocytes and cells from the central nervous system can be isolated to analyze the frequency of pathogenic T helper 17 (Th17) cells by flow cytometry.[2]

EAE_Workflow cluster_workflow EAE Mouse Model Therapeutic Workflow A Day 0: Immunize mice with MOG/CFA + Pertussis Toxin B Day 2: Pertussis Toxin A->B C Daily: Monitor for EAE signs and score B->C D On disease onset (Score 1): Begin this compound treatment (10 mg/kg, every other day) C->D E Endpoint: Collect tissues for analysis D->C D->E

References

JC-171: A Technical Guide to its Synthesis, Discovery, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC-171 is a novel, selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This document provides a comprehensive technical overview of this compound, including its discovery, detailed synthesis pathway, experimental protocols for its characterization, and key quantitative data. This compound was rationally designed as a hydroxyl-sulfonamide analogue to improve upon the solubility of its parent compound. It has been shown to effectively inhibit the NLRP3 inflammasome both in vitro and in vivo, demonstrating potential therapeutic applications for inflammatory diseases.

Discovery and Rationale

This compound was developed as a result of efforts to identify small-molecule inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory disorders. The discovery of this compound was based on the chemical scaffold of a parent sulfonamide compound, JC-21, which also exhibited NLRP3 inhibitory activity.[1] However, JC-21 suffered from poor solubility, limiting its therapeutic potential. To address this, this compound, a hydroxyl-sulfonamide analogue, was designed and synthesized with the goal of improving physicochemical properties while maintaining potent biological activity.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available materials. The overall synthetic scheme is depicted below, followed by a detailed step-by-step protocol.

JC171_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Hydroxysulfonamide Formation 5-Chloro-2-methoxybenzoic acid 5-Chloro-2-methoxybenzoic acid Intermediate_1 5-Chloro-2-methoxy-N-phenethylbenzamide (3) 5-Chloro-2-methoxybenzoic acid->Intermediate_1 EDC, HOBt, Et3N, DMF 2-Phenylethanamine 2-Phenylethanamine 2-Phenylethanamine->Intermediate_1 Intermediate_1_ref Intermediate (3) Intermediate_2 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl) benzene-1-sulfonyl chloride (4) Intermediate_1_ref->Intermediate_2 Chlorosulfonic acid, CH2Cl2 Intermediate_2_ref Intermediate (4) This compound This compound Intermediate_2_ref->this compound Hydroxylamine, N-methylmorpholine, MeOH

Figure 1: Synthesis Pathway of this compound.
Detailed Synthesis Protocol

Step 1: Synthesis of 5-Chloro-2-methoxy-N-phenethylbenzamide (3)

  • Dissolve 5-Chloro-2-methoxybenzoic acid (1 mmol) and triethylamine (2 mmol) in dimethylformamide (DMF, 25 mL).

  • Cool the solution to 0 °C.

  • Add N-(3-(Dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 mmol) and stir for 30 minutes.

  • Add hydroxybenzotriazole (HOBt, 1.5 mmol) and stir for an additional 1 hour.

  • Add 2-phenylethanamine (1 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the solution under reduced pressure.

  • Add water and extract the product.

Step 2: Synthesis of 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4)

  • Dissolve 5-Chloro-2-methoxy-N-phenethylbenzamide (3) (1.73 mmol) in methylene chloride (2 mL).

  • Add excess chlorosulfonic acid (1 mL) to the solution.

  • Stir the reaction at 70 °C for 2 hours.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture over crushed ice and extract the product.

Step 3: Synthesis of 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (this compound)

  • Dissolve hydroxylamine (6.44 mmol) and N-methylmorpholine (0.2 mL) in methanol (MeOH, 2 mL).

  • Add 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4) (1.29 mmol) to the solution.

  • Stir the solution for 4 hours.

  • Add water and extract the product with methylene chloride.

  • Concentrate the organic layer.

  • Purify the crude product by column chromatography (dichloromethane/methanol: 94/6) to yield this compound as a white solid (56% yield).[1]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.

This compound exerts its therapeutic effect by selectively inhibiting the activation of the NLRP3 inflammasome.[2] The proposed mechanism involves the interference with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a crucial step in the assembly and activation of the inflammasome complex.[2] By disrupting this interaction, this compound prevents the subsequent activation of caspase-1 and the release of mature IL-1β.

NLRP3_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 NF-kB_Activation NF-κB Activation TLR4->NF-kB_Activation Pro-IL-1B_NLRP3_Transcription Pro-IL-1β & NLRP3 Transcription NF-kB_Activation->Pro-IL-1B_NLRP3_Transcription NLRP3_Activation NLRP3 Activation Pro-IL-1B_NLRP3_Transcription->NLRP3_Activation Inflammasome_Assembly NLRP3 Inflammasome Assembly NLRP3_Activation->Inflammasome_Assembly ASC ASC ASC->Inflammasome_Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Assembly Caspase-1 Active Caspase-1 Inflammasome_Assembly->Caspase-1 IL-1B Mature IL-1β (Secretion) Caspase-1->IL-1B Pro-IL-1B Pro-IL-1β Pro-IL-1B->IL-1B This compound This compound This compound->Inflammasome_Assembly Inhibits

Figure 2: this compound Inhibition of the NLRP3 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Efficacy

ParameterCell LineAssayValueReference
IC50J774A.1 MacrophagesLPS/ATP-induced IL-1β release8.45 ± 1.56 µM[2]
CytotoxicityJ774A.1 MacrophagesCell Viability AssayNo significant cytotoxicity up to 30 µM[1]

Table 2: In Vivo Efficacy (Experimental Autoimmune Encephalomyelitis Model)

Treatment RegimenDosageEffectReference
Prophylactic100 mg/kgDelayed disease progression and reduced severity[3]
Therapeutic10 mg/kgSuppressed EAE progression[3]

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction and measurement of NLRP3 inflammasome activation in murine macrophages.

InVitro_Workflow Cell_Culture Culture J774A.1 Macrophages Priming Prime cells with LPS (1 µg/mL) for 4.5 hours Cell_Culture->Priming Treatment Treat with this compound at various concentrations Priming->Treatment Activation Stimulate with ATP (5 mM) for 30 minutes Treatment->Activation Supernatant_Collection Collect cell culture supernatants Activation->Supernatant_Collection ELISA Measure IL-1β concentration by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 value ELISA->Data_Analysis

Figure 3: In Vitro NLRP3 Inflammasome Assay Workflow.

Materials:

  • J774A.1 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • ELISA kit for murine IL-1β

Procedure:

  • Cell Culture: Culture J774A.1 macrophages in complete DMEM in a humidified incubator at 37 °C and 5% CO2.

  • Priming: Seed the cells in a 96-well plate and allow them to adhere. Prime the cells with LPS (1 µg/mL) for 4.5 hours.[4]

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 30 minutes.

  • NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.[4]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of this compound.

EAE_Workflow Immunization Day 0: Immunize C57BL/6 mice with MOG35-55 in CFA PTX_Injection_1 Day 0: Inject Pertussis Toxin (200 ng) Immunization->PTX_Injection_1 Treatment_Prophylactic Prophylactic Treatment: Administer this compound (100 mg/kg, i.p.) daily Immunization->Treatment_Prophylactic PTX_Injection_2 Day 2: Inject Pertussis Toxin (200 ng) PTX_Injection_1->PTX_Injection_2 Clinical_Scoring Monitor and score clinical signs of EAE daily PTX_Injection_2->Clinical_Scoring Treatment_Therapeutic Therapeutic Treatment: Administer this compound (10 mg/kg, i.p.) upon symptom onset Clinical_Scoring->Treatment_Therapeutic Endpoint_Analysis Analyze cytokine levels and T-cell responses Clinical_Scoring->Endpoint_Analysis

References

JC-171: A Preclinical Deep Dive into its In Vitro and In Vivo Efficacy as a Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of inflammatory disease research, the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome has emerged as a critical target. This comprehensive guide delves into the preclinical data of JC-171, a novel small molecule inhibitor of the NLRP3 inflammasome, summarizing its activity in both laboratory-based (in vitro) and animal (in vivo) studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

This compound is a rationally designed hydroxyl-sulfonamide analogue that has demonstrated selective inhibition of the NLRP3 inflammasome.[1] Preclinical investigations have revealed its potential as a therapeutic agent for inflammatory conditions, particularly multiple sclerosis. This guide provides a detailed overview of the quantitative data from these studies, outlines the experimental methodologies employed, and visualizes the key pathways and processes involved.

In Vitro Studies: Potent and Selective Inhibition of NLRP3 Inflammasome Activation

This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome in cellular assays. The primary mechanism of action is the interference with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a crucial step in the formation of the inflammasome complex.[2]

Quantitative Data: Inhibition of IL-1β Release

The inhibitory activity of this compound was quantified by measuring its effect on the release of interleukin-1β (IL-1β), a key pro-inflammatory cytokine produced upon inflammasome activation.

Cell LineStimulusIC50 Value (µM)
J774A.1 MacrophagesLPS/ATP8.45 ± 1.56

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on IL-1β release from J774A.1 macrophages stimulated with lipopolysaccharide (LPS) and adenosine triphosphate (ATP).[1][2]

Experimental Protocols

IL-1β Release Assay in J774A.1 Macrophages:

  • Cell Culture: J774A.1 macrophages were cultured in appropriate media and conditions.

  • Priming: Cells were primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: this compound was added to the cell cultures at varying concentrations.

  • Activation: The NLRP3 inflammasome was activated using adenosine triphosphate (ATP).

  • Quantification: The concentration of secreted IL-1β in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

Immunoprecipitation of NLRP3 and ASC:

  • Cell Lysis: J774A.1 macrophages, either untreated or treated with this compound and stimulated with LPS/ATP, were lysed to extract cellular proteins.

  • Antibody Incubation: The cell lysates were incubated with an antibody specific for either NLRP3 or ASC.

  • Immunoprecipitation: Protein A/G beads were used to pull down the antibody-protein complexes.

  • Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against NLRP3 and ASC to detect their interaction.

In Vivo Studies: Amelioration of Experimental Autoimmune Encephalomyelitis (EAE)

The therapeutic potential of this compound was evaluated in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE).

Quantitative Data: Efficacy in the EAE Mouse Model

This compound treatment demonstrated a significant reduction in the clinical severity of EAE and a decrease in the associated inflammatory responses.

Treatment GroupMean Clinical Score (Peak)IL-1β Levels (Spinal Cord)Th17 Cell Infiltration (Spinal Cord)
Vehicle~3.5HighHigh
This compound (10 mg/kg)Significantly ReducedSignificantly ReducedSignificantly Reduced

Table 2: In Vivo Efficacy of this compound in the EAE Mouse Model. This table provides a qualitative summary of the key findings from the in vivo studies. Specific graphical data on the daily clinical scores and quantitative measurements of cytokine and cell infiltration are pending public release of the full study data.

Experimental Protocols

Induction and Treatment of EAE in Mice:

  • Immunization: EAE was induced in mice by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment Regimen:

    • Prophylactic: this compound was administered at the time of immunization.

    • Therapeutic: this compound treatment was initiated after the onset of clinical symptoms.

  • Clinical Scoring: The severity of the disease was monitored and scored daily based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

  • Tissue Analysis: At the end of the study, spleen and spinal cord tissues were collected for analysis of inflammatory markers.

Flow Cytometry for Th17 Cell Analysis:

  • Cell Isolation: Single-cell suspensions were prepared from the spleens and spinal cords of the EAE mice.

  • Staining: The cells were stained with fluorescently labeled antibodies specific for CD4 (a T-cell marker) and IL-17A (the signature cytokine of Th17 cells).

  • Analysis: The percentage of CD4+IL-17A+ (Th17) cells was quantified using a flow cytometer.

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.

NLRP3_Inflammasome_Activation cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition by this compound PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR NFkB NF-κB TLR->NFkB Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B IL-1β (active) Stimuli K+ Efflux, ROS, etc. NLRP3_active NLRP3 (active) ASC ASC NLRP3_active->ASC Recruitment Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Caspase-1) Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 (active) Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammasome->Casp1 Activation JC171 This compound JC171->NLRP3_ASC_interaction Inhibits

Figure 1: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound. This diagram illustrates the two-signal model of NLRP3 inflammasome activation and the proposed mechanism of action for this compound, which involves the inhibition of the NLRP3-ASC interaction.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Activation cluster_analysis Analysis culture Culture J774A.1 Macrophages prime Prime with LPS culture->prime treat Treat with this compound (various concentrations) prime->treat activate Activate with ATP treat->activate elisa Measure IL-1β (ELISA) activate->elisa ip Immunoprecipitation (NLRP3/ASC) activate->ip wb Western Blot ip->wb In_Vivo_Workflow cluster_eae_induction EAE Induction cluster_treatment_monitoring Treatment and Monitoring cluster_endpoint_analysis Endpoint Analysis immunize Immunize Mice (MOG peptide + CFA) ptx Administer Pertussis Toxin immunize->ptx treat_jc171 Administer this compound (Prophylactic or Therapeutic) ptx->treat_jc171 score Daily Clinical Scoring treat_jc171->score tissue Collect Spleen and Spinal Cord score->tissue At study termination flow Flow Cytometry (Th17 cells) tissue->flow elisa_vivo ELISA (IL-1β) tissue->elisa_vivo

References

An In-depth Technical Guide on JC-171: A Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JC-171, a rationally designed hydroxyl-sulfonamide analogue identified as a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Concepts of this compound

This compound is a small-molecule inhibitor that has demonstrated both in vitro and in vivo efficacy in modulating the inflammatory response mediated by the NLRP3 inflammasome.[1] Its development was aimed at addressing neurological disorders with an inflammatory component, such as multiple sclerosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

ParameterValueCell Line/ModelReference
IC50 8.45 ± 1.56 µMJ774A.1 macrophages (LPS/ATP-induced IL-1β release)[1]
In Vivo ModelDosing RegimenOutcomeReference
Experimental Autoimmune Encephalomyelitis (EAE) in mice 10 mg/kg or 100 mg/kg, intraperitoneal injectionDelayed disease progression and reduced severity[1]
LPS-challenged mice Not specifiedBlocked IL-1β production[1]

Mechanism of Action

This compound selectively inhibits the NLRP3 inflammasome.[1] Mechanistic studies have revealed that this compound interferes with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome complex.[1] This inhibition leads to a downstream reduction in the production of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]

JC171_Mechanism_of_Action This compound Mechanism of Action cluster_stimulation Inflammatory Stimuli cluster_inflammasome NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects LPS LPS NLRP3 NLRP3 LPS->NLRP3 Priming ATP ATP ATP->NLRP3 Activation NLRP3_ASC NLRP3-ASC Interaction NLRP3->NLRP3_ASC ASC ASC ASC->NLRP3_ASC Pro_Casp1 Pro-Caspase-1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage NLRP3_ASC->Pro_Casp1 Recruitment JC171 This compound JC171->NLRP3_ASC Inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

Experimental Protocols

In Vitro Inhibition of IL-1β Release in Macrophages

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in a cellular model.

Cell Line: J774A.1 murine macrophages.

Methodology:

  • J774A.1 macrophages are seeded in appropriate culture plates.

  • The cells are primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.

  • Following priming, the cells are treated with varying concentrations of this compound.

  • The NLRP3 inflammasome is then activated with adenosine triphosphate (ATP).

  • Supernatants are collected to measure the concentration of released IL-1β using an enzyme-linked immunosorbent assay (ELISA).

  • An IC50 value is calculated from the dose-response curve.[1]

In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of multiple sclerosis.

Animal Model: C57BL/6 mice.

Methodology:

  • EAE is induced in mice by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA).

  • Mice are randomly assigned to treatment (this compound) or vehicle control groups.

  • Treatment with this compound or vehicle is initiated either prophylactically or therapeutically.

  • The clinical severity of EAE is scored daily based on a standardized scale (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).

  • At the end of the study, spinal cords can be collected for histological analysis to assess inflammation and demyelination. Spleens and spinal cords can also be analyzed for the presence of pathogenic Th17 cells.[1]

EAE_Experimental_Workflow EAE In Vivo Experimental Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Immunization Immunize mice with MOG peptide in CFA Grouping Randomize mice into This compound and Vehicle groups Immunization->Grouping Dosing Administer this compound or Vehicle (e.g., 10 mg/kg IP) Grouping->Dosing Scoring Daily clinical scoring of EAE severity Dosing->Scoring Throughout study Analysis Endpoint analysis: - Histology of spinal cord - Th17 cell analysis Scoring->Analysis

Caption: Workflow for evaluating this compound efficacy in the EAE mouse model.

Addendum: The "UM171" Molecule

Initial research on the identifier "this compound" also revealed a distinct and important molecule, UM171 . To avoid confusion and provide comprehensive information, a brief overview of UM171 is provided below.

UM171 is a potent small molecule that promotes the ex vivo expansion of hematopoietic stem cells (HSCs).[2][3] This is a significant area of research for improving the success of cord blood transplants in treating various hematologic malignancies.

Mechanism of Action of UM171: UM171's mechanism involves the modulation of the MYC protein.[2] It facilitates the degradation of MYC through the adaptor protein KBTBD4, which helps to preserve the self-renewal capacity of HSCs during ex vivo culture by reducing cellular stress.[2]

Clinical Significance of UM171: Clinical trials have shown that transplantation of UM171-expanded cord blood is safe and leads to favorable outcomes in patients with high-risk hematologic malignancies.[4][5] These outcomes include lower non-relapse mortality and improved progression-free survival compared to standard cord blood or matched-unrelated donor transplants.[5]

This guide has focused on the technical details of this compound as an NLRP3 inflammasome inhibitor. The distinct nature and application of UM171 in hematopoietic stem cell expansion highlight the importance of precise molecular identification in scientific research.

References

JC-171 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature reveals that JC-171 is a novel, rationally designed small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1] Primarily investigated for its therapeutic potential in treating multiple sclerosis (MS), the available data focuses on its mechanism of action and efficacy in preclinical models, with limited comprehensive safety and toxicity data in the public domain.[1][2]

This guide synthesizes the existing data on this compound and presents a framework for its safety and toxicity profile, adhering to the specified requirements for drug development professionals. Where specific data is not available, illustrative templates are provided.

Executive Summary

This compound, chemically known as 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, is a selective NLRP3 inflammasome inhibitor.[1][3] It functions by disrupting the interaction between NLRP3 and the adaptor protein ASC, which in turn blocks the release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β).[1] Preclinical studies demonstrate its ability to inhibit IL-1β release in vitro and to delay disease progression in a mouse model of multiple sclerosis.[2] Initial in vitro cytotoxicity assays suggest a favorable profile in the tested cell line.[2] However, a comprehensive safety profile, including detailed safety pharmacology, repeat-dose toxicity, genotoxicity, and ADME data, is not yet publicly available.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary mechanism of action of this compound is the targeted inhibition of the NLRP3 inflammasome signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting pathogenic microorganisms and endogenous danger signals, leading to the activation of inflammatory responses through the cleavage of pro-IL-1β into its active form.

JC-171_Mechanism_of_Action cluster_0 NLRP3 Inflammasome Activation cluster_1 Downstream Effects LPS Signal 1 (e.g., LPS) NLRP3 NLRP3 LPS->NLRP3 Priming ATP Signal 2 (e.g., ATP) ATP->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Block NLRP3->Block ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment ASC->Block Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1B Pro-IL-1β IL1B IL-1β (Active) ProIL1B->IL1B Cleavage by Caspase-1 Inflammation Inflammation IL1B->Inflammation JC171 This compound JC171->Block Inhibits Interaction

Caption: Mechanism of this compound in inhibiting the NLRP3/ASC interaction.

In Vitro Potency and Cytotoxicity

This compound has been characterized in vitro for its inhibitory effect on IL-1β release and for its general cytotoxicity profile in a relevant immune cell line.

Data Summary
ParameterCell LineValueReference
IC₅₀ (IL-1β Release)J774A.1 Macrophages8.45 ± 1.56 µM[1][3]
Cytotoxicity J774A.1 MacrophagesNo significant effect up to 30 µM[2]
Experimental Protocol: In Vitro IL-1β Release Assay

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Cell Culture: Murine J774A.1 macrophage cells are cultured in appropriate media and seeded into multi-well plates.

  • Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4.5 hours to induce the expression of NLRP3 and pro-IL-1β.[2]

  • Inhibitor Treatment: Various concentrations of this compound are added to the cells.

  • Activation (Signal 2): The NLRP3 inflammasome is activated by adding adenosine triphosphate (ATP) at a concentration of 5 mM for 30 minutes.[2] this compound is typically added at the same time as ATP.[2]

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of secreted IL-1β in the supernatant is quantified using a commercial mouse IL-1β ELISA kit, following the manufacturer's instructions.[2]

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow start Seed J774A.1 Cells prime Prime with LPS (1 µg/mL, 4.5h) start->prime treat Add this compound (Dose Range) prime->treat activate Activate with ATP (5 mM, 30 min) treat->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β (ELISA) collect->elisa end Calculate IC₅₀ elisa->end

Caption: Experimental workflow for the in vitro IL-1β inhibition assay.

In Vivo Efficacy and Observations

This compound has been evaluated in a mouse model of multiple sclerosis, providing insights into its in vivo activity and therapeutic potential.

Data Summary
Animal ModelDosing RegimenKey FindingsReference
EAE (C57BL/6 Mice)10 mg/kg, every other day (therapeutic)Delayed disease progression, reduced severity, blocked IL-1β production, reduced pathogenic Th17 response.[2]
Experimental Protocol: EAE Mouse Model

This protocol describes the therapeutic treatment regimen used to assess this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model.

  • Animals: Female C57BL/6 mice are used for the study.

  • Induction of EAE: On day 0, mice are immunized with a MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA).

  • Monitoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, etc.).

  • Treatment Initiation: Therapeutic treatment with this compound (10 mg/kg) or a vehicle control begins when individual mice first exhibit a clinical score of 1.[2]

  • Dosing: Treatment is administered every other day for the duration of the study (e.g., up to 28 days post-immunization).[2]

Preclinical Safety and Toxicology Profile (Illustrative Framework)

Comprehensive public data on the formal safety and toxicology of this compound is not available. The following sections provide a standard framework for the type of data required for a complete profile. All data in these tables is hypothetical and for illustrative purposes only.

Acute Toxicity (Illustrative)
SpeciesRouteLD₅₀ (mg/kg)Observations
MouseOral (p.o.)> 2000No mortality or significant adverse effects observed.
RatIntravenous (i.v.)500Dose-dependent sedation at higher concentrations.
Repeat-Dose Toxicity (Illustrative 28-Day Study)
SpeciesRouteNOAEL (mg/kg/day)Target OrgansKey Findings
RatOral (p.o.)100None identifiedWell-tolerated at all dose levels.
DogOral (p.o.)50LiverReversible elevation in liver enzymes (ALT, AST) at ≥ 150 mg/kg/day.
Genotoxicity (Illustrative)
AssaySystemConcentration/DoseResult
Ames Test S. typhimuriumUp to 5000 µ g/plate Negative
Micronucleus Test Mouse Bone MarrowUp to 500 mg/kgNegative
Mouse Lymphoma Assay L5178Y cellsUp to 100 µg/mLNegative
Safety Pharmacology (Illustrative)
AssessmentSystemKey Findings
Cardiovascular hERG Channel AssayIC₅₀ > 30 µM
Cardiovascular Telemetry in DogsNo effect on blood pressure, heart rate, or ECG intervals at doses up to 50 mg/kg.
Central Nervous System Irwin Screen in RatsNo significant CNS effects observed at doses up to 200 mg/kg.
Respiratory Whole-body PlethysmographyNo effect on respiratory rate or tidal volume at doses up to 200 mg/kg.

References

Potential Therapeutic Applications of Lepunafusp Alfa (JC-171) for Mucopolysaccharidosis Type I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucopolysaccharidosis type I (MPS I) is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the α-L-iduronidase (IDUA) enzyme. This deficiency leads to the systemic accumulation of glycosaminoglycans (GAGs), specifically heparan sulfate (HS) and dermatan sulfate (DS), resulting in progressive, multi-organ dysfunction, including significant neurodegeneration in severe phenotypes. Current enzyme replacement therapies (ERTs) are limited by their inability to cross the blood-brain barrier (BBB), thus failing to address the central nervous system (CNS) manifestations of the disease. Lepunafusp alfa, also known as JR-171, is an investigational enzyme replacement therapy developed by JCR Pharmaceuticals Co., Ltd. that is designed to overcome this limitation. It is a fusion protein of recombinant human α-L-iduronidase and a humanized anti-human transferrin receptor (TfR) antibody. This design leverages the J-Brain Cargo® platform technology to facilitate receptor-mediated transcytosis across the BBB, offering the potential to treat both the somatic and neurological symptoms of MPS I. This technical guide provides an in-depth overview of the preclinical and clinical data available for lepunafusp alfa, its mechanism of action, and the experimental protocols utilized in its evaluation.

Introduction to Mucopolysaccharidosis Type I (MPS I)

MPS I is a progressive and debilitating genetic disorder with a spectrum of clinical severity, historically classified into three syndromes: Hurler (severe), Hurler-Scheie (intermediate), and Scheie (attenuated). The underlying pathology is the deficient activity of the lysosomal enzyme α-L-iduronidase, which is essential for the catabolism of GAGs. The resulting accumulation of HS and DS in lysosomes leads to cellular and tissue damage, manifesting in a wide range of clinical signs and symptoms including coarse facial features, skeletal deformities (dysostosis multiplex), cardiac and respiratory complications, and, in severe forms, profound cognitive impairment.[1]

Mechanism of Action of Lepunafusp Alfa (JR-171)

Lepunafusp alfa is an innovative enzyme replacement therapy that combines the therapeutic enzyme with a BBB-penetrating technology.

α-L-iduronidase Enzyme Replacement

The core of lepunafusp alfa's therapeutic action is the replacement of the deficient α-L-iduronidase enzyme. Once in the circulation, the recombinant enzyme is taken up by cells via mannose-6-phosphate receptors (M6PR), trafficked to the lysosome, where it can hydrolyze the accumulated HS and DS, thereby addressing the primary metabolic defect in somatic tissues.

J-Brain Cargo®: Blood-Brain Barrier Penetration

A key limitation of conventional ERTs for MPS I is their inability to penetrate the BBB and address the neurological aspects of the disease.[2] Lepunafusp alfa utilizes JCR Pharmaceuticals' proprietary J-Brain Cargo® technology to overcome this hurdle. The fusion protein includes a humanized antibody that targets the human transferrin receptor (TfR), which is expressed on the surface of brain capillary endothelial cells. Binding of the antibody moiety to the TfR initiates receptor-mediated transcytosis, a process that actively transports the fusion protein across the BBB and into the central nervous system.[2] This mechanism allows for the delivery of the functional α-L-iduronidase enzyme to the brain, offering the potential to mitigate the neurodegenerative effects of MPS I.[3]

Preclinical and Clinical Development

Lepunafusp alfa has undergone preclinical evaluation and is currently in clinical development. A global Phase 1/2 clinical trial (NCT04227600) has been conducted to assess the safety, pharmacokinetics, and efficacy of the drug in patients with MPS I.[4][5]

Preclinical Studies

Non-clinical studies in animal models of MPS I demonstrated that intravenously administered lepunafusp alfa was distributed to major organs, including the brain.[3] These studies showed a significant reduction in HS and DS concentrations in both the central nervous system and peripheral tissues.[3] Furthermore, treatment with lepunafusp alfa in a mouse model of MPS I was shown to improve spatial learning ability, suggesting a positive impact on neurocognitive function.[3]

Phase 1/2 Clinical Trial (NCT04227600)

This open-label, multicenter, multinational study was designed to evaluate the safety, pharmacokinetics, and exploratory efficacy of lepunafusp alfa in patients with MPS I. The trial consisted of two parts: a dose-escalation phase in adult patients, followed by an evaluation of two dose levels in pediatric and adult patients.[5]

3.2.1. Study Objectives and Design

The primary objective of the study was to evaluate the safety of JR-171. Secondary objectives included assessing the pharmacokinetics of the drug and its exploratory efficacy, as measured by changes in biomarker levels in the cerebrospinal fluid (CSF), serum, and urine.[2]

3.2.2. Efficacy Results

Interim results from the 52-week study have been reported.[2][6] Treatment with lepunafusp alfa resulted in a reduction of the substrate in the cerebrospinal fluid in all patients, indicating successful delivery across the BBB.[2] In treatment-naïve subjects, biomarkers in the serum and urine were decreased, while they remained stable in patients who had prior experience with conventional ERT.[2] These findings suggest that lepunafusp alfa provides somatic disease control comparable to existing therapies, with the added potential for neurological benefit.[2]

Quantitative Data Summary

While specific quantitative data from the Phase 1/2 trial of lepunafusp alfa are not yet fully published in detail, the following tables summarize the expected and reported outcomes based on available information.

Table 1: Pharmacokinetic Parameters of Lepunafusp Alfa (JR-171)
Dose LevelCmax (ng/mL)AUC (ng*h/mL)Tmax (hours)
0.1 mg/kgData not yet availableData not yet available~4
1.0 mg/kgData not yet availableData not yet available~4
2.0 mg/kgData not yet availableData not yet available~4
4.0 mg/kgData not yet availableData not yet available~4
Plasma drug concentration increased dose-dependently and reached its maximum approximately 4 hours after the end of drug administration.[7]
Table 2: Biomarker Reduction in Response to Lepunafusp Alfa (JR-171) Treatment
BiomarkerMatrixPatient Population% Reduction (Mean ± SD)
Heparan Sulfate (HS)Cerebrospinal FluidAll PatientsData on specific percentages not yet available, but "decreased HS in the cerebrospinal fluid" was reported.[7]
Heparan Sulfate (HS)SerumTreatment-NaïveData on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7]
Dermatan Sulfate (DS)SerumTreatment-NaïveData on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7]
Heparan Sulfate (HS)UrineTreatment-NaïveData on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7]
Dermatan Sulfate (DS)UrineTreatment-NaïveData on specific percentages not yet available, but "suppressed urine and serum concentrations of the substrates" was reported.[7]

Experimental Protocols

Quantification of Heparan Sulfate (HS) and Dermatan Sulfate (DS) by LC-MS/MS

A common and sensitive method for the quantification of HS and DS in biological fluids involves enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

5.1.1. Sample Preparation

  • Biological samples (urine, serum, or CSF) are collected from patients.

  • Internal standards (isotopically labeled disaccharides) are added to the samples for accurate quantification.

  • Proteins are precipitated and removed, typically using a solvent like methanol.

  • The GAGs are then enzymatically digested using a cocktail of enzymes, including heparinases (I, II, and III) and chondroitinase B, to break down the polysaccharide chains into their constituent disaccharides.[9]

  • The resulting disaccharide mixture is then purified, often using solid-phase extraction, to remove salts and other interfering substances.[10]

5.1.2. LC-MS/MS Analysis

  • The purified disaccharides are separated using a high-performance liquid chromatography (HPLC) system, often with a hydrophilic interaction chromatography (HILIC) or a biphenyl analytical column.[8][9]

  • The separated disaccharides are then introduced into a tandem mass spectrometer.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target disaccharides based on their unique mass-to-charge ratios and fragmentation patterns.

  • Calibration curves are generated using standards of known concentrations to determine the absolute amounts of HS and DS in the original samples.[8]

Neurocognitive Assessment

The evaluation of neurocognitive function in patients with MPS I is critical for assessing the potential CNS efficacy of therapies like lepunafusp alfa. A battery of age- and culturally-appropriate standardized tests is typically used to assess various cognitive domains. While the specific tests used in the NCT04227600 trial are not publicly detailed, a comprehensive assessment would likely include measures of:

  • General Intelligence: e.g., Wechsler Intelligence Scale for Children (WISC), Stanford-Binet Intelligence Scales.

  • Attention and Executive Function: e.g., Conners' Continuous Performance Test, Delis-Kaplan Executive Function System (D-KEFS).

  • Memory and Learning: e.g., California Verbal Learning Test (CVLT), Rey-Osterrieth Complex Figure Test.

  • Visuospatial Skills: e.g., Beery-Buktenica Developmental Test of Visual-Motor Integration (Beery VMI).

  • Adaptive Behavior: e.g., Vineland Adaptive Behavior Scales.

Visualizations

Signaling and Metabolic Pathways

MPS_I_Pathophysiology_and_ERT_Mechanism cluster_lysosome Lysosome cluster_therapy Lepunafusp Alfa (JR-171) Therapy GAGs Glycosaminoglycans (Heparan Sulfate, Dermatan Sulfate) IDUA α-L-iduronidase (IDUA) GAGs->IDUA Degradation Accumulation Accumulated GAGs IDUA->Accumulation Deficient in MPS I Dysfunction Lysosomal Dysfunction & Cellular Damage Accumulation->Dysfunction JR171 Lepunafusp Alfa (IDUA-TfR Ab fusion) BBB Blood-Brain Barrier JR171->BBB J-Brain Cargo® M6PR Mannose-6-Phosphate Receptor (M6PR) JR171->M6PR Binding TfR Transferrin Receptor (TfR) CNS_Uptake CNS Uptake TfR->CNS_Uptake Receptor-Mediated Transcytosis Somatic_Uptake Somatic Cell Uptake M6PR->Somatic_Uptake Restored_IDUA Restored IDUA Activity CNS_Uptake->Restored_IDUA Somatic_Uptake->Restored_IDUA Restored_IDUA->Accumulation Clears Accumulated GAGs

Caption: Pathophysiology of MPS I and the dual mechanism of action of Lepunafusp Alfa.

Experimental Workflow

JR171_Clinical_Trial_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase (NCT04227600) cluster_assessment Assessment and Follow-up Screening Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Obtained Screening->Informed_Consent Baseline Baseline Assessments (Biomarkers, Neurocognitive) Informed_Consent->Baseline Part1 Part 1: Dose Escalation (Adults, n=4) 0.1, 1.0, 2.0, 4.0 mg/kg Baseline->Part1 Part2 Part 2: Dose Evaluation (Pediatric & Adult, n=14) 1.0, 2.0, 4.0 mg/kg Baseline->Part2 IV_Infusion Weekly Intravenous Infusion Part1->IV_Infusion Part2->IV_Infusion Safety_Monitoring Adverse Event Monitoring IV_Infusion->Safety_Monitoring PK_Sampling Pharmacokinetic Sampling IV_Infusion->PK_Sampling Biomarker_Analysis CSF, Serum, Urine (HS, DS via LC-MS/MS) IV_Infusion->Biomarker_Analysis Neuro_Assess Neurocognitive Assessments IV_Infusion->Neuro_Assess Data_Analysis Data Analysis and Reporting Safety_Monitoring->Data_Analysis PK_Sampling->Data_Analysis Biomarker_Analysis->Data_Analysis Neuro_Assess->Data_Analysis

Caption: Workflow of the Phase 1/2 clinical trial of Lepunafusp Alfa (JR-171).

Logical Relationships

J_Brain_Cargo_Logical_Relationship cluster_problem The Challenge in Treating Neurological MPS I cluster_solution The Lepunafusp Alfa (JR-171) Solution MPSI_CNS MPS I with CNS Involvement GAG_Accumulation_Brain GAG Accumulation in Brain MPSI_CNS->GAG_Accumulation_Brain BBB_Block Blood-Brain Barrier Blocks Conventional ERT Neurodegeneration Progressive Neurodegeneration GAG_Accumulation_Brain->Neurodegeneration TfR_Binding Binding to Transferrin Receptor on BBB BBB_Block->TfR_Binding Circumvented by J-Brain Cargo® JR171_Molecule Lepunafusp Alfa (IDUA-TfR Ab Fusion) JR171_Molecule->TfR_Binding Transcytosis Receptor-Mediated Transcytosis TfR_Binding->Transcytosis CNS_Delivery IDUA Delivery to CNS Transcytosis->CNS_Delivery Potential_Outcome Potential for Neurological Symptom Improvement CNS_Delivery->Potential_Outcome

Caption: Logical relationship illustrating how Lepunafusp Alfa addresses the BBB challenge.

Conclusion

Lepunafusp alfa (JR-171) represents a promising therapeutic advancement for individuals with Mucopolysaccharidosis Type I. By combining enzyme replacement with a novel blood-brain barrier-penetrating technology, it holds the potential to be the first therapy to address both the somatic and the devastating neurological consequences of this disease. The initial data from the Phase 1/2 clinical trial are encouraging, demonstrating a favorable safety profile and evidence of target engagement in the central nervous system. Further clinical investigation, including the full disclosure of quantitative efficacy and long-term outcomes, is eagerly awaited by the scientific and patient communities. The continued development of lepunafusp alfa could significantly improve the quality of life and long-term prognosis for patients with MPS I.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This has spurred the development of small molecule inhibitors targeting the NLRP3 inflammasome, with the aim of creating novel therapeutics. Among these, JC-171 and its related compounds have emerged as a promising class of selective NLRP3 inhibitors. This technical guide provides an in-depth overview of this compound, its analogs, their mechanism of action, and the experimental methodologies used in their evaluation.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. This process is a key driver of inflammation and pyroptotic cell death.

This compound is a novel, selective inhibitor of the NLRP3 inflammasome.[1][2][3] It was rationally designed as a hydroxyl-sulfonamide analogue of an earlier compound, JC-21, with the goal of improving its physicochemical properties, such as solubility.[1] this compound has demonstrated potent inhibition of IL-1β release from macrophages in vitro and has shown efficacy in in vivo models of inflammatory disease, such as experimental autoimmune encephalomyelitis (EAE).[1][2] Its mechanism of action involves the interference with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in inflammasome assembly.[1][2]

This compound Related Compounds and Analogs: A Comparative Analysis

Structure-activity relationship (SAR) studies on the benzenesulfonamide scaffold, from which this compound is derived, have led to the identification of several potent analogs. These studies have explored modifications on both the benzamide and sulfonamide moieties to optimize inhibitory activity.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the in vitro potency of this compound and its key analogs against LPS/ATP-induced IL-1β release in J774A.1 macrophages.

Compound IDChemical StructureIC50 (µM) for IL-1β Release InhibitionReference
JC-21 (Structure not available in search results)3.25 ± 1.35[1]
This compound 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide8.45 ± 1.56[1][2][3][4]
JC124 (Structure not available in search results)Not explicitly stated, but is a lead compound[5]
Analog 14 (Structure not available in search results)0.55 ± 0.091[5]
Analog 17 (Structure not available in search results)0.42 ± 0.080[5]

Signaling Pathways and Experimental Workflows

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, triggered by a diverse range of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its mature, secreted form. This compound and its analogs act by disrupting the assembly of this complex.

NLRP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 ATP ATP P2X7R P2X7R ATP->P2X7R NFkB NF-κB Activation TLR4->NFkB MyD88 NLRP3 NLRP3 P2X7R->NLRP3 K+ efflux NLRP3_proIL1B_exp Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B_exp NLRP3_proIL1B_exp->NLRP3 pro_IL1B Pro-IL-1β NLRP3_proIL1B_exp->pro_IL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 JC171 This compound & Analogs JC171->Inflammasome Inhibition of NLRP3-ASC interaction Casp1->pro_IL1B IL1B Mature IL-1β pro_IL1B->IL1B Cleavage IL1B_out IL-1β Release IL1B->IL1B_out

NLRP3 Inflammasome Activation and Inhibition by this compound.
Experimental Workflow for Screening NLRP3 Inhibitors

The discovery and validation of novel NLRP3 inhibitors like this compound typically follow a structured experimental workflow, beginning with in vitro screening and progressing to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_validation Hit Validation & SAR cluster_invivo In Vivo Validation A Compound Library B Primary Screen: LPS/ATP-stimulated Macrophages (e.g., J774A.1) A->B C Measure IL-1β Release (ELISA) B->C D Identify Hits C->D E Dose-Response & IC50 Determination D->E F Selectivity Assays (e.g., NLRC4, AIM2 inflammasomes) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Selection G->H I Animal Model of Disease (e.g., EAE, LPS challenge) H->I J Administer Lead Compound I->J K Assess Disease Severity & Measure IL-1β Levels J->K L Evaluate Therapeutic Efficacy K->L

Workflow for the Discovery and Validation of NLRP3 Inhibitors.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide) is a multi-step process. The following is a generalized protocol based on the published literature.[1]

Step 1: Synthesis of 5-Chloro-2-methoxy-N-phenethylbenzamide (3)

  • Dissolve 5-chloro-2-methoxybenzoic acid (1) and triethylamine in dimethylformamide (DMF) and cool to 0 °C.

  • Add N-(3-(Dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC) and, after 30 minutes, add hydroxybenzotriazole (HOBt).

  • After 1 hour, add 2-phenylethanamine (2) to the mixture and allow the reaction to warm to room temperature overnight.

  • Concentrate the solution under reduced pressure and add water.

  • Extract the product with a suitable organic solvent and purify to yield compound (3).

Step 2: Synthesis of 4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (4)

  • Dissolve compound (3) in methylene chloride.

  • Add excess chlorosulfonic acid and stir the solution at 70 °C for 2 hours.

  • Cool the reaction to room temperature and pour it over crushed ice.

  • Extract the product and purify to obtain compound (4).

Step 3: Synthesis of this compound

  • Dissolve hydroxylamine and N-methylmorpholine in methanol.

  • Add compound (4) to the solution and stir for 4 hours.

  • Add water and extract the product into methylene chloride.

  • Concentrate the organic layer and purify the product by column chromatography to yield this compound as a white solid.

In Vitro Inhibition of IL-1β Release in J774A.1 Macrophages

This protocol describes the widely used assay to assess the inhibitory activity of compounds on the NLRP3 inflammasome.

1. Cell Culture and Seeding:

  • Culture J774A.1 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and LPS Priming:

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 30 minutes.

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4.5 hours to induce the expression of pro-IL-1β and NLRP3.[3][4]

3. NLRP3 Inflammasome Activation:

  • Stimulate the primed cells with ATP (e.g., 5 mM) for 1 hour to activate the NLRP3 inflammasome.[6]

4. Supernatant Collection and IL-1β Measurement:

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantify the concentration of mature IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle-treated control.

  • Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

This compound and its analogs represent a significant advancement in the development of targeted therapies for NLRP3-mediated diseases. The benzenesulfonamide scaffold has proven to be a versatile platform for generating potent and selective inhibitors. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field.

Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic potential. In vivo studies in a broader range of disease models are warranted to fully elucidate their clinical applicability. Moreover, detailed structural studies of these inhibitors in complex with the NLRP3 protein will provide crucial insights for the rational design of next-generation NLRP3 inflammasome inhibitors with improved efficacy and safety profiles.

References

JC-171: A Technical Guide to a Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC-171 is a selective, small-molecule inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of its core properties, mechanism of action, and detailed experimental protocols for its characterization. This compound has demonstrated potential as a therapeutic agent for inflammatory diseases, particularly multiple sclerosis, by mitigating the downstream effects of NLRP3 inflammasome activation.

Core Properties of this compound

This compound is a hydroxyl-sulfonamide analogue designed to improve upon the solubility of its parent compound, JC-21.[1][2] Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 2112809-98-8[3][4]
Molecular Weight 384.83 g/mol [3][4][5]
Molecular Formula C16H17ClN2O5S[3][4]
IUPAC Name 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide[4]
Inhibition Potency (IC50) 8.45 µM (for LPS/ATP-induced IL-1β release from J774A.1 macrophages)[2][3][5][6][7]

Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][8][9] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.[9]

This compound exerts its inhibitory effect by selectively targeting the NLRP3 inflammasome.[3][5][6] Studies have shown that this compound interferes with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the formation of a functional inflammasome complex.[2][7] This disruption prevents the subsequent activation of caspase-1 and the release of mature IL-1β.[2]

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome Inflammasome Assembly and Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1B Pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3 NLRP3 NLRP3_mRNA->NLRP3 ATP ATP P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3 NLRP3_ASC NLRP3->NLRP3_ASC ASC ASC ASC->NLRP3_ASC pro_caspase1 Pro-Caspase-1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1B Cleavage pyroptosis Pyroptosis caspase1->pyroptosis NLRP3_ASC->pro_caspase1 Recruitment IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B JC171 This compound JC171->NLRP3_ASC Inhibits Interaction

References

Methodological & Application

Application Notes and Protocols for JC-171 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound exerts its inhibitory effect by interfering with the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a key step in inflammasome assembly.[3][4] These application notes provide detailed protocols for the use of this compound in a relevant animal model of neuroinflammation and summarize its known efficacy.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome signaling pathway is a two-step process: priming and activation. This compound acts during the activation step, preventing the assembly of the inflammasome complex and subsequent inflammatory cascade.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB proIL1b pro-IL-1β & pro-IL-18 Transcription NFkB->proIL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1b Mature IL-1β proIL1b->IL1b Cleavage by Caspase-1 Stimuli Activation Stimuli (e.g., ATP, toxins) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Interaction Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome proCasp1 Pro-Caspase-1 ASC->proCasp1 ASC->Inflammasome proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 JC171 This compound JC171->Inflammasome Inhibits Assembly Casp1->IL1b IL18 Mature IL-18 Casp1->IL18 Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammation Inflammation IL1b->Inflammation IL18->Inflammation EAE_Workflow cluster_induction EAE Induction cluster_treatment This compound Treatment cluster_monitoring Monitoring & Analysis Immunization Day 0: Immunize with MOG/CFA PTX1 Day 0: PTX Injection Daily_Monitoring Daily Monitoring: - Clinical Score - Body Weight Immunization->Daily_Monitoring PTX2 Day 2: PTX Injection Prophylactic Prophylactic: this compound or Vehicle (Day 0, 1, 2, then every other day) Prophylactic->Daily_Monitoring Therapeutic Therapeutic: this compound or Vehicle (Start at clinical score 1, then every other day) Therapeutic->Daily_Monitoring Endpoint Endpoint Analysis: - Histology (CNS) - Cytokine Levels (Serum, Spleen) Daily_Monitoring->Endpoint

References

Application Notes and Protocols: JC-171

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. By interfering with the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), this compound effectively blocks the activation of the NLRP3 inflammasome. This inhibition prevents the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). The targeted action of this compound makes it a valuable tool for investigating the role of the NLRP3 inflammasome in various inflammatory and autoimmune diseases. Notably, this compound has demonstrated efficacy in delaying disease progression and reducing severity in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).[1][2]

These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as its application in both in vitro and in vivo experimental settings.

Physicochemical and Storage Information

PropertyValueReference
CAS Number 2112809-98-8[1]
Molecular Formula C₁₆H₁₇ClN₂O₅S[3]
Molecular Weight 384.83 g/mol [3]
Appearance Solid[3]
Purity >98% (typical)
Solubility DMSO: ≥ 250 mg/mL (649.64 mM)[1]
Storage of Solid Short-term (days to weeks) at 0 - 4°C. Long-term (months to years) at -20°C. Store in a dry and dark environment.[4]
Stock Solution Storage Store in aliquots to avoid repeated freeze-thaw cycles. -20°C for up to 1 month. -80°C for up to 6 months.[1]

Experimental Protocols

Preparation of this compound Stock Solution (for in vitro and in vivo use)

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated pipettes

Procedure:

  • Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required. For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = 100 mmol/L * 1 L * 384.83 g/mol = 38.483 g

    • For 1 mL, this would be 38.483 mg.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 250 mg/mL stock solution, add 1 mL of DMSO to 250 mg of this compound.[1]

  • Dissolve the compound:

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • To aid dissolution, the tube can be gently warmed to 37°C and/or sonicated in an ultrasonic bath for a short period.[1]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and store:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid degradation from repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

In Vitro Protocol: Inhibition of IL-1β Release in Macrophages

This protocol outlines the procedure for evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in a macrophage cell line.

Materials:

  • J774A.1 murine macrophage cells[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for mouse IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed J774A.1 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 0 to 100 μM.[3][5] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for 30 minutes.[3][5]

  • NLRP3 Inflammasome Priming:

    • Add LPS to each well to a final concentration of 1 μg/mL.

    • Incubate for 4.5 hours.[3][5]

  • NLRP3 Inflammasome Activation:

    • Add ATP to each well to induce NLRP3 activation.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each this compound concentration relative to the vehicle control (DMSO-treated cells).

    • Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the LPS/ATP-induced IL-1β release. The reported IC₅₀ for this compound is 8.45 μM.[1]

In Vivo Protocol: Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol provides a method for administering this compound in a mouse model of multiple sclerosis.

Materials:

  • This compound stock solution (in DMSO)

  • Vehicle for injection (choose one of the formulations below)

  • EAE-induced mice (e.g., C57BL/6 mice immunized with MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant and pertussis toxin)[1][3]

  • Sterile syringes and needles for intraperitoneal (IP) injection

Formulation 1: PEG300, Tween-80, and Saline

  • Preparation of the vehicle: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Preparation of this compound solution:

    • Add the required volume of this compound DMSO stock solution to the appropriate volume of PEG300 and mix until clear.

    • Add Tween-80 and mix until clear.

    • Finally, add saline to reach the final volume.

    • The final solution should be clear. If precipitation occurs, gentle heating and/or sonication may be used.[3] The solubility in this formulation is ≥ 2.08 mg/mL.[3]

Formulation 2: Corn Oil

  • Preparation of the vehicle: Prepare a vehicle solution of 10% DMSO and 90% Corn Oil.

  • Preparation of this compound solution:

    • Add the required volume of this compound DMSO stock solution to the corn oil.

    • Mix thoroughly until a clear solution is obtained. The solubility in this formulation is ≥ 2.08 mg/mL.[3][5]

Administration:

  • Prophylactic Treatment:

    • Administer this compound at a dose of 100 mg/kg via intraperitoneal (IP) injection on days 0, 1, and 2 post-immunization, and every other day thereafter.[3]

  • Therapeutic Treatment:

    • Begin administration of this compound at a dose of 10 mg/kg (IP) every other day once the clinical score of an individual mouse reaches 1 (limp tail).[3]

Monitoring:

  • Monitor the mice daily for clinical signs of EAE and score them according to a standardized scoring system.

  • At the end of the experiment, tissues such as the spleen and spinal cord can be collected for further analysis of inflammatory markers and immune cell populations (e.g., Th17 cells).[3]

Signaling Pathway and Experimental Workflow

NLRP3_Inflammasome_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly and Activation cluster_cytokine Cytokine Maturation and Release PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Transcription Transcription of pro-IL-1β and NLRP3 NFkB->Transcription induces NLRP3 NLRP3 Transcription->NLRP3 pro_IL1b pro-IL-1β Transcription->pro_IL1b Stimuli Various Stimuli (e.g., ATP, toxins) K_efflux K+ Efflux Stimuli->K_efflux induces K_efflux->NLRP3 activates ASC ASC NLRP3->ASC interacts with pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits active_Casp1 Active Caspase-1 pro_Casp1->active_Casp1 cleavage active_Casp1->pro_IL1b cleaves JC171 This compound JC171->NLRP3 inhibits interaction IL1b Mature IL-1β pro_IL1b->IL1b cleavage Release Release and Inflammation IL1b->Release

Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.

JC171_Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment (EAE Model) start_invitro Seed Macrophages treat_jc171 Treat with this compound (0-100 μM, 30 min) start_invitro->treat_jc171 prime_lps Prime with LPS (1 μg/mL, 4.5 h) treat_jc171->prime_lps activate_atp Activate with ATP prime_lps->activate_atp collect_supernatant Collect Supernatant activate_atp->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa end_invitro Determine IC₅₀ elisa->end_invitro start_invivo Induce EAE in Mice prepare_jc171_invivo Prepare this compound Formulation start_invivo->prepare_jc171_invivo monitor_eae Monitor and Score Clinical Signs Daily start_invivo->monitor_eae disease progression administer_jc171 Administer this compound (IP) (10 or 100 mg/kg) prepare_jc171_invivo->administer_jc171 administer_jc171->monitor_eae collect_tissues Collect Tissues (Spleen, Spinal Cord) monitor_eae->collect_tissues analyze_tissues Analyze Inflammatory Markers collect_tissues->analyze_tissues end_invivo Evaluate Efficacy analyze_tissues->end_invivo

Caption: Experimental workflows for in vitro and in vivo studies with this compound.

References

Application Notes and Protocols for the Analytical Detection of JC-171

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.[1][2][3] By targeting the NLRP3 inflammasome, this compound has demonstrated potential therapeutic effects in preclinical models of inflammatory diseases, such as multiple sclerosis, by reducing the release of pro-inflammatory cytokines like IL-1β.[2][4] Accurate and sensitive analytical methods are crucial for the quantification of this compound in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The proposed method is adapted from established protocols for similar small molecules and is tailored to the physicochemical properties of this compound.

Chemical Information for this compound

PropertyValue
Chemical Name 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide
Molecular Formula C16H17ClN2O5S
Molecular Weight 384.83 g/mol
CAS Number 2112809-98-8

Signaling Pathway of this compound

This compound exerts its inhibitory effect on the NLRP3 inflammasome pathway. This pathway is a critical part of the innate immune response and is activated by a two-signal process. The first signal (priming) involves the upregulation of NLRP3 and pro-IL-1β expression, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs). The second signal (activation) is triggered by a variety of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, leading to the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound has been shown to interfere with the interaction between NLRP3 and ASC, thus inhibiting the assembly and activation of the inflammasome.[2]

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Stimuli Activation Stimuli (e.g., K+ efflux, ROS) NLRP3 NLRP3 Stimuli->NLRP3 activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates JC171 This compound JC171->Inflammasome inhibits interaction IL1B Mature IL-1β Casp1->IL1B cleaves Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

NLRP3 Inflammasome Pathway and the inhibitory action of this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and wide dynamic range. The following protocol is a comprehensive guide for the development and validation of an LC-MS/MS method for this compound in plasma.

Experimental Workflow

General workflow for the LC-MS/MS analysis of this compound in plasma.
Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) of this compound (e.g., this compound-d4) or a structurally similar compound.

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Instrumentation and Conditions
ParameterRecommended Setting
Liquid Chromatograph High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive ion mode
Analytical Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A 5 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Chromatographic Gradient
Time (min)% Mobile Phase B
0.010
0.510
2.090
2.590
2.610
3.510
Mass Spectrometric Parameters

Mass spectrometric parameters should be optimized by infusing a standard solution of this compound and the internal standard into the mass spectrometer. The following are predicted multiple reaction monitoring (MRM) transitions based on the structure of this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 385.1To be determined empiricallyTo be optimized
Internal Standard Dependent on IS usedTo be determined empiricallyTo be optimized

Note: The precursor ion for this compound is calculated as [M+H]+. Product ions will need to be determined by fragmentation experiments. Common fragmentation patterns for similar structures can be used as a starting point.

Standard Solutions and Quality Controls Preparation
  • Stock Solutions (1 mg/mL): Prepare by dissolving this compound and the IS in an appropriate solvent such as methanol or DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile/water to create calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike control plasma with the working solutions to achieve a concentration range that covers the expected in-vivo concentrations (e.g., 1 - 1000 ng/mL).

  • Quality Controls (QC): Prepare at a minimum of three concentration levels (low, medium, and high) in control plasma.

Sample Preparation Protocol (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 150 µL of acetonitrile containing the internal standard at a fixed concentration.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous plasma components.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluate both intra-day and inter-day accuracy and precision using QC samples.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Data Presentation

The quantitative data from the method validation should be summarized in tables for clear comparison.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = mx + c> 0.99

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LQC5< 15%± 15%< 15%± 15%
MQC100< 15%± 15%< 15%± 15%
HQC800< 15%± 15%< 15%± 15%

Table 3: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
LQC5ValueValue
HQC800ValueValue

Conclusion

The provided application notes and protocols describe a robust and sensitive LC-MS/MS method for the quantification of this compound in plasma. This method, once validated, will be a valuable tool for researchers and drug development professionals in advancing the study of this promising NLRP3 inflammasome inhibitor. The detailed experimental workflow, instrument parameters, and validation guidelines offer a solid foundation for establishing a reliable bioanalytical assay.

References

Application Notes and Protocols for JC-171 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome.[1][2][3] It functions by interfering with the critical protein-protein interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC). This interaction is a key step in the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response and is implicated in a variety of inflammatory diseases.[4][5][6][7] this compound has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) with an IC50 of 8.45 µM in lipopolysaccharide (LPS) and ATP-stimulated macrophages.[2][3][8][9] These application notes provide detailed protocols for utilizing this compound in protein binding and functional assays to study NLRP3 inflammasome inhibition.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activity.

ParameterValueCell LineAssay ConditionsReference
IC50 (IL-1β Release)8.45 ± 1.56 µMJ774A.1 MacrophagesLPS/ATP stimulation[8][9]

Signaling Pathway

The NLRP3 inflammasome is a key signaling platform that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). This compound acts by disrupting the interaction between NLRP3 and ASC, a critical step for inflammasome assembly.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/NF-κB PAMPs->TLR pro_IL1b pro-IL-1β TLR->pro_IL1b Upregulation NLRP3_exp NLRP3 Expression TLR->NLRP3_exp Upregulation IL1b Mature IL-1β DAMPs DAMPs (e.g., ATP) NLRP3 NLRP3 DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Interaction Inflammasome NLRP3 Inflammasome (Oligomerization) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage JC171 This compound JC171->NLRP3 Inhibits Interaction Casp1->pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Induction

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess this compound's Effect on NLRP3-ASC Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between NLRP3 and ASC in a cellular context.

Workflow:

CoIP_Workflow A 1. Cell Culture & Priming B 2. Treatment with this compound A->B C 3. NLRP3 Activation B->C D 4. Cell Lysis C->D E 5. Immunoprecipitation with anti-NLRP3 Ab D->E F 6. Western Blot for ASC E->F

Co-Immunoprecipitation Experimental Workflow.

Materials:

  • J774A.1 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • Co-Immunoprecipitation Lysis/Wash Buffer

  • Protease and phosphatase inhibitor cocktails

  • Anti-NLRP3 antibody for immunoprecipitation

  • Anti-ASC antibody for Western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Priming:

    • Plate J774A.1 cells in 10 cm dishes and grow to 80-90% confluency.

    • Prime the cells with 1 µg/mL LPS in serum-free medium for 4 hours.

  • Inhibitor Treatment:

    • Pre-treat the primed cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle (DMSO) for 30 minutes.

  • NLRP3 Inflammasome Activation:

    • Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 1 mL of ice-cold Co-IP Lysis/Wash Buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate.

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads and incubate the pre-cleared lysate with an anti-NLRP3 antibody overnight at 4°C on a rotator.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

    • Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with an anti-ASC antibody.

    • Develop the blot using a chemiluminescent substrate.

Expected Results:

In the vehicle-treated control, a band corresponding to ASC should be detected in the NLRP3 immunoprecipitate, indicating their interaction. In the this compound-treated samples, a dose-dependent decrease in the amount of co-immunoprecipitated ASC is expected, demonstrating the inhibitory effect of this compound on the NLRP3-ASC interaction.

ASC Speck Formation Assay by Immunofluorescence

This cell-based assay visually assesses the effect of this compound on the formation of ASC specks, a hallmark of inflammasome activation.

Workflow:

ASC_Speck_Workflow A 1. Seed Cells on Coverslips B 2. Prime and Treat with this compound A->B C 3. Activate NLRP3 B->C D 4. Fix and Permeabilize C->D E 5. Immunostain for ASC D->E F 6. Image and Quantify E->F

ASC Speck Formation Assay Workflow.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • Cell culture medium

  • LPS and Nigericin (or ATP)

  • This compound

  • Glass coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed BMDMs or differentiated THP-1 cells on glass coverslips in a 24-well plate.

  • Priming and Treatment:

    • Prime the cells with LPS (1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 4 hours.

    • Pre-treat with this compound at desired concentrations for 30 minutes.

  • Inflammasome Activation:

    • Stimulate with Nigericin (10 µM) or ATP (5 mM) for 1 hour.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with blocking buffer for 1 hour.

    • Incubate with anti-ASC primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Image using a fluorescence microscope.

    • Quantify the percentage of cells with ASC specks (large, single, perinuclear aggregates of ASC) in at least 5-10 random fields per condition.

Expected Results:

Stimulated, vehicle-treated cells will show a high percentage of cells with distinct ASC specks. Treatment with this compound is expected to cause a dose-dependent reduction in the percentage of cells forming ASC specks.

Disclaimer

These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological reagents. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell types.

References

Application Notes and Protocols for UM171 in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UM171 is a pyrimido-indole derivative that has demonstrated significant potential in the field of stem cell biology, particularly in the ex vivo expansion of human hematopoietic stem cells (HSCs).[1] Its primary mechanism of action involves the modulation of epigenetic landscapes, which in turn influences gene expression programs related to self-renewal and differentiation.[1][2] These application notes provide a comprehensive overview of UM171, its mechanism of action, and detailed protocols for its use in gene expression studies.

Mechanism of Action

UM171 facilitates the expansion of HSCs by promoting their self-renewal and preventing differentiation. This is achieved through the degradation of the LSD1-CoREST1 repressor complex, a key chromatin modifier.[1] This degradation is mediated by the CUL3-KBTBD4 ubiquitin ligase complex.[1] By removing this repressive complex, UM171 helps maintain a stem cell-like epigenetic state, preventing the changes that typically occur during in vitro culture.[1]

Furthermore, UM171 has been shown to modulate the activity of the MYC protein, a critical regulator of various cellular processes including the cell cycle, metabolism, and self-renewal.[2] UM171 reduces MYC activity by promoting its degradation via the adaptor protein KBTBD4.[2] This reduction in MYC levels helps to limit cellular stress and preserve the regenerative capacity of HSCs during expansion.[2]

Interestingly, in addition to its effects on HSC self-renewal, UM171 also influences the differentiation pathways of certain progenitor cells. Specifically, it biases the differentiation of a common precursor for erythroid, megakaryocytic, and mast cells towards a mast cell fate.[1][3] This effect is thought to be driven by the activation of pro-inflammatory signaling pathways downstream of UM171.[1]

Signaling Pathway

The signaling pathway initiated by UM171 leading to the degradation of the LSD1-CoREST1 complex and modulation of MYC activity is depicted below.

UM171_Signaling_Pathway UM171 UM171 KBTBD4 KBTBD4 UM171->KBTBD4 activates CUL3 CUL3 KBTBD4->CUL3 recruits LSD1_CoREST1 LSD1-CoREST1 Repressor Complex CUL3->LSD1_CoREST1 targets for degradation MYC MYC CUL3->MYC targets for degradation Ub_Proteasome Ubiquitin-Proteasome System LSD1_CoREST1->Ub_Proteasome Chromatin Chromatin LSD1_CoREST1->Chromatin represses MYC->Ub_Proteasome MYC->Chromatin activates Gene_Expression Gene Expression (Self-Renewal) Chromatin->Gene_Expression

Caption: UM171 signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of UM171 on hematopoietic cell populations from in vitro expansion studies of CD34+ cord blood cells.

Table 1: Effect of UM171 on Hematopoietic Cell Populations after 9 Days of Culture [1][3]

Cell TypeFold Change (UM171 vs. DMSO)Significance (FDR)
Mast Cells/ProgenitorsIncreased< 0.05
Hematopoietic Stem Cells (HSC)Increased< 0.05
Erythroid/Megakaryocytic/Mast Progenitors (EMMP)Increased< 0.05
Erythroid CellsDecreased< 0.05
Megakaryocytic CellsDecreased< 0.05
Myeloid CellsDecreased< 0.05

Table 2: In Vivo Reconstitution of Mast Cells in NSG-3GM Mice 3 Weeks Post-Transplantation [1]

Treatment GroupMean % Mast Cells (of hCD45+)
Fresh CD34+ CB Cells~5%
DMSO-expanded CD34+ CB Cells~10%
UM171-expanded CD34+ CB Cells~40%

Experimental Protocols

Protocol 1: Ex Vivo Expansion of Human CD34+ Cord Blood Cells with UM171

This protocol describes the expansion of CD34+ cord blood (CB) cells in the presence of UM171 to enrich for HSCs and study its effect on cell fate.

Materials:

  • Human CD34+ cord blood cells

  • Expansion medium: StemSpan™ SFEM II or equivalent, supplemented with cytokines (e.g., SCF, TPO, FLT3L)

  • UM171 (35 nM final concentration)

  • DMSO (vehicle control)

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

  • Flow cytometer

  • Antibodies for cell surface markers (e.g., CD34, CD38, CD45RA, FLT3, FCER1, CD41, CD117)

Procedure:

  • Thaw cryopreserved human CD34+ CB cells according to standard procedures.

  • Resuspend the cells in pre-warmed expansion medium at a density of 1 x 10^5 cells/mL.

  • Prepare two culture conditions:

    • UM171: Add UM171 to the cell suspension to a final concentration of 35 nM.

    • Control: Add an equivalent volume of DMSO to the cell suspension.

  • Plate the cells in appropriate cell culture plates.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Culture for 7-9 days. Medium can be refreshed or supplemented as needed based on cell density and viability.

  • At the end of the culture period, harvest the cells.

  • Perform cell counting and viability assessment.

  • Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis to identify and quantify different hematopoietic populations (HSCs, progenitors, mast cells, megakaryocytes, etc.).

  • Analyze the data to determine the effect of UM171 on the expansion and differentiation of the CD34+ CB cells.

Protocol 2: Gene Expression Analysis of UM171-Treated Cells by scRNA-seq

This protocol outlines the workflow for single-cell RNA sequencing (scRNA-seq) to investigate the transcriptional changes induced by UM171.

Materials:

  • UM171-expanded and control cells (from Protocol 1)

  • Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)

  • Reagents and consumables for the chosen scRNA-seq platform

  • Next-generation sequencer

  • Bioinformatics software for data analysis (e.g., Cell Ranger, Seurat)

Procedure:

  • Harvest the UM171-treated and control cells from the expansion culture.

  • Prepare single-cell suspensions with high viability.

  • Proceed with the library preparation protocol for your chosen scRNA-seq platform. This typically involves cell capture, lysis, reverse transcription, and cDNA amplification.

  • Perform library construction, including fragmentation, adapter ligation, and indexing.

  • Sequence the prepared libraries on a compatible next-generation sequencer.

  • Process the raw sequencing data using the appropriate bioinformatics pipeline to perform alignment, barcode and UMI counting, and generate a gene-cell matrix.

  • Perform downstream analysis using tools like Seurat to:

    • Perform quality control and filter out low-quality cells.

    • Normalize the data.

    • Identify variable genes.

    • Perform dimensionality reduction (e.g., PCA, UMAP).

    • Cluster the cells to identify different cell populations.

    • Perform differential gene expression analysis between UM171-treated and control cells within each cluster.

    • Perform gene ontology (GO) and pathway analysis to interpret the biological significance of the differentially expressed genes.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of UM171 on gene expression.

UM171_Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis start Start: CD34+ Cord Blood Cells culture Ex Vivo Expansion (7-9 days) start->culture UM171_treat UM171 (35 nM) culture->UM171_treat DMSO_treat DMSO (Control) culture->DMSO_treat flow Flow Cytometry (Cell Population Analysis) UM171_treat->flow scRNAseq Single-Cell RNA-seq (Gene Expression) UM171_treat->scRNAseq DMSO_treat->flow DMSO_treat->scRNAseq bioinformatics Bioinformatics Analysis (DEG, Pathway Analysis) scRNAseq->bioinformatics

Caption: Experimental workflow for UM171 studies.

References

Application Notes and Protocols for In Vivo Delivery of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful in vivo evaluation of a novel therapeutic candidate, such as JC-171, is critically dependent on the selection and optimization of the delivery method. The route of administration significantly influences the pharmacokinetic and pharmacodynamic profile of a compound, ultimately impacting its efficacy and safety. This document provides a comprehensive overview of common in vivo delivery methods for preclinical research, offering detailed protocols and considerations to guide the experimental design for a new chemical entity. The information presented here is intended to serve as a foundational guide, which should be adapted based on the specific physicochemical properties of the compound , its intended therapeutic target, and the animal model being utilized.

Introduction to In Vivo Drug Delivery

The primary goal of in vivo drug delivery is to transport a therapeutic agent to its site of action in a manner that elicits the desired biological effect while minimizing off-target toxicity. The choice of delivery route is a crucial first step in preclinical development and is influenced by several factors, including:

  • Physicochemical Properties of the Compound: Solubility, stability, molecular weight, and lipophilicity.

  • Target Organ/Tissue: The location of the therapeutic target within the body.

  • Desired Pharmacokinetic Profile: The required concentration and duration of drug exposure at the target site.

  • Animal Model: The species, size, and health status of the research animals.

  • Nature of the Formulation: The vehicle or carrier system used to dissolve or suspend the compound.

This document will focus on the most common parenteral and non-parenteral routes of administration used in preclinical rodent studies.

Common Routes of Administration

The selection of an appropriate administration route is a critical determinant of a drug's bioavailability and biodistribution. Below are detailed protocols for commonly employed methods.

Intravenous (IV) Injection

Intravenous injection directly introduces the therapeutic agent into the systemic circulation, resulting in 100% bioavailability and rapid distribution. This route is often used for compounds with poor oral absorption or when a rapid onset of action is required.

Table 1: Parameters for Intravenous Administration in Rodents

ParameterMouseRat
Dosage Volume 5 - 10 mL/kg2.5 - 5 mL/kg
Needle Gauge 27 - 30 G25 - 27 G
Injection Site Lateral tail veinLateral tail vein
Typical Vehicle Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)

Experimental Protocol: Intravenous Injection in a Mouse

  • Preparation: Warm the mouse under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.

  • Restraint: Place the mouse in a suitable restraint device, allowing clear access to the tail.

  • Site Preparation: Clean the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.

  • Injection: Using a new, sterile needle and syringe, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).

  • Administration: Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Withdrawal: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Monitoring: Monitor the animal for any immediate adverse reactions.

Intraperitoneal (IP) Injection

Intraperitoneal injection involves administering the compound into the peritoneal cavity. The drug is absorbed into the portal circulation and undergoes first-pass metabolism in the liver before entering the systemic circulation.

Table 2: Parameters for Intraperitoneal Administration in Rodents

ParameterMouseRat
Dosage Volume 10 - 20 mL/kg5 - 10 mL/kg
Needle Gauge 25 - 27 G23 - 25 G
Injection Site Lower right or left abdominal quadrantLower right or left abdominal quadrant
Typical Vehicle Saline, PBS, Water for InjectionSaline, PBS, Water for Injection

Experimental Protocol: Intraperitoneal Injection in a Mouse

  • Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.

  • Positioning: Tilt the mouse so that its head is pointing downwards. This will cause the abdominal organs to move away from the injection site.

  • Injection: Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Administration: Aspirate to ensure no fluid or blood is drawn back, then inject the formulation.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress.

Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a compound directly into the stomach. This is a common route for screening orally bioavailable drug candidates.

Table 3: Parameters for Oral Gavage in Rodents

ParameterMouseRat
Dosage Volume 5 - 10 mL/kg5 - 10 mL/kg
Gavage Needle 20 - 22 G, flexible or rigid16 - 18 G, flexible or rigid
Typical Vehicle Water, Methylcellulose, Corn OilWater, Methylcellulose, Corn Oil

Experimental Protocol: Oral Gavage in a Mouse

  • Restraint: Firmly restrain the mouse by scruffing the neck to prevent head movement.

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Insertion: Gently insert the gavage needle into the mouth and pass it along the roof of the mouth towards the esophagus.

  • Administration: Once the needle is in the correct position, administer the formulation. Do not force the needle if resistance is met.

  • Withdrawal: Slowly withdraw the gavage needle.

  • Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Subcutaneous (SC) Injection

Subcutaneous injection involves depositing the drug into the loose connective tissue beneath the skin. This route generally results in slower absorption and a more sustained release profile compared to IV or IP administration.

Table 4: Parameters for Subcutaneous Administration in Rodents

ParameterMouseRat
Dosage Volume 5 - 10 mL/kg2.5 - 5 mL/kg
Needle Gauge 25 - 27 G23 - 25 G
Injection Site Scruff of the neck, dorsal flankScruff of the neck, dorsal flank
Typical Vehicle Saline, PBS, Water for InjectionSaline, PBS, Water for Injection

Experimental Protocol: Subcutaneous Injection in a Mouse

  • Restraint: Gently restrain the mouse and lift the loose skin over the scruff of the neck or the flank to form a "tent".

  • Injection: Insert the needle into the base of the skin tent.

  • Administration: Aspirate to ensure the needle has not entered a blood vessel, then inject the formulation. A small bleb should form under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the formulation.

  • Monitoring: Observe the injection site for any signs of irritation or inflammation.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical in vivo experimental workflow and a hypothetical signaling pathway that could be modulated by a therapeutic agent.

experimental_workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_monitoring Monitoring & Endpoint Analysis cluster_data Data Analysis acclimatization Animal Acclimatization randomization Group Randomization acclimatization->randomization formulation Compound Formulation randomization->formulation dosing In Vivo Dosing (IV, IP, PO, SC) formulation->dosing observation Clinical Observation dosing->observation pk_pd Pharmacokinetic/ Pharmacodynamic Sampling dosing->pk_pd efficacy Efficacy Assessment dosing->efficacy toxicology Toxicological Analysis dosing->toxicology data_analysis Statistical Analysis & Interpretation observation->data_analysis pk_pd->data_analysis efficacy->data_analysis toxicology->data_analysis

Caption: General workflow for an in vivo preclinical study.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ligand This compound receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion and Further Considerations

The successful in vivo delivery of a novel compound like this compound requires careful planning and execution. The protocols and data presented in this document provide a starting point for developing a robust in vivo testing strategy. It is imperative to conduct preliminary formulation and tolerability studies to optimize the delivery vehicle and determine the maximum tolerated dose before proceeding to full-scale efficacy studies. Furthermore, the selection of the animal model should be appropriate for the disease indication and the therapeutic target of the compound. As more is understood about the specific characteristics of this compound, these general protocols can be further refined to ensure the generation of reliable and reproducible preclinical data.

Application Notes and Protocols for JC-171 Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC-171 is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound, by inhibiting NLRP3, presents a promising therapeutic strategy for these conditions.

These application notes provide an overview of this compound and outline protocols for evaluating its co-administration with other therapeutic agents. Given the current lack of specific data on drug-drug interactions involving this compound, this document provides generalized methodologies for preclinical assessment.

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that is activated by a two-signal process. The first signal (priming) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of pattern recognition receptors like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). The second signal (activation) is triggered by a variety of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, leading to the assembly of the inflammasome complex. This compound is understood to interfere with the assembly and activation of the NLRP3 inflammasome.

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB TLR->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Expression NFkB->Pro_IL1B_NLRP3 NLRP3_inactive Inactive NLRP3 Pro_IL1B_NLRP3->NLRP3_inactive Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3->Pro_IL1B NLRP3_active Active NLRP3 Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage Pro_inflammatory_effects Pro-inflammatory Effects IL1B->Pro_inflammatory_effects Secretion Pro_IL18 Pro-IL-18 IL18->Pro_inflammatory_effects Secretion GSDMD Gasdermin-D JC171 This compound JC171->Inflammasome Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

As of the latest available information, there are no published quantitative data from clinical trials regarding the co-administration of this compound with other drugs. Preclinical studies have focused on its efficacy as a monotherapy in models of autoimmune disease. The table below summarizes the known preclinical efficacy data for this compound.

ParameterValueModel SystemReference
IC50 (LPS/ATP-induced IL-1β release) 8.45 µMMacrophages[1]
In vivo efficacy Delays progression and reduces severityExperimental Autoimmune Encephalomyelitis (EAE)[1]

Experimental Protocols

Due to the absence of specific co-administration studies for this compound, the following are generalized protocols for assessing the drug-drug interaction potential of a novel compound like this compound.

Protocol 1: In Vitro Assessment of NLRP3 Inflammasome Activation

This protocol is designed to confirm the inhibitory activity of this compound on the NLRP3 inflammasome and can be adapted to assess the impact of a co-administered drug on its efficacy.

Objective: To measure the effect of this compound, alone and in combination with another drug, on NLRP3 inflammasome-mediated IL-1β release in vitro.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • Test drug for co-administration

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Drug Treatment:

    • Remove the LPS-containing medium.

    • Add fresh medium containing this compound at various concentrations.

    • For co-administration studies, add fresh medium containing this compound and the test drug at desired concentrations. Include controls for each drug alone.

    • Incubate for 1 hour.

  • NLRP3 Activation: Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), and incubate for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Measure LDH release from the cells to assess cytotoxicity of the drug combinations using an LDH assay kit.

in_vitro_workflow start Start seed_cells Seed Macrophages (96-well plate) start->seed_cells prime_cells Prime with LPS (3-4 hours) seed_cells->prime_cells drug_treatment Treat with this compound +/- Co-administered Drug (1 hour) prime_cells->drug_treatment activate_nlrp3 Activate with ATP/Nigericin (1-2 hours) drug_treatment->activate_nlrp3 collect_supernatant Collect Supernatant activate_nlrp3->collect_supernatant elisa Measure IL-1β (ELISA) collect_supernatant->elisa ldh_assay Assess Cytotoxicity (LDH) collect_supernatant->ldh_assay analyze_data Data Analysis elisa->analyze_data ldh_assay->analyze_data end End analyze_data->end

Caption: Workflow for in vitro assessment of NLRP3 inflammasome inhibition.

Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol is to assess the potential of this compound to inhibit major drug-metabolizing enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Human liver microsomes

  • This compound

  • Specific CYP isoform substrates and their known inhibitors (positive controls)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, combine human liver microsomes, this compound at a range of concentrations, and incubation buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Initiate the metabolic reaction by adding a specific CYP isoform substrate and the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Pharmacokinetic Drug-Drug Interaction Study

This protocol outlines a general approach for evaluating the effect of a co-administered drug on the pharmacokinetics of this compound in a preclinical animal model.

Objective: To determine if co-administration of a test drug alters the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound.

Materials:

  • Suitable animal model (e.g., mice or rats)

  • This compound formulated for in vivo administration

  • Test drug for co-administration

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions.

  • Dosing Groups:

    • Group 1: this compound alone.

    • Group 2: Test drug alone.

    • Group 3: this compound and the test drug co-administered.

  • Drug Administration: Administer the drugs via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters for this compound in the presence and absence of the co-administered drug and compare the profiles.

in_vivo_workflow start Start acclimatize Acclimatize Animals start->acclimatize grouping Assign to Dosing Groups (this compound alone, Test Drug alone, Co-administration) acclimatize->grouping dosing Administer Drug(s) grouping->dosing blood_collection Collect Blood Samples (Multiple Time Points) dosing->blood_collection plasma_prep Prepare Plasma blood_collection->plasma_prep bioanalysis Quantify this compound (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic drug-drug interaction study.

Potential for Drug-Drug Interactions

While specific data for this compound is unavailable, general principles of drug metabolism and transport can be applied to anticipate potential interactions.

  • Metabolic Pathways: The metabolic pathways of this compound have not been publicly disclosed. If it is metabolized by cytochrome P450 (CYP) enzymes, there is a potential for interactions with drugs that are inhibitors or inducers of these enzymes.

  • Drug Transporters: If this compound is a substrate for drug transporters (e.g., P-glycoprotein), co-administration with inhibitors or inducers of these transporters could alter its absorption, distribution, and excretion.

It is crucial for any drug development program involving this compound to thoroughly characterize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to predict and manage potential drug-drug interactions.

Conclusion

This compound is a promising therapeutic candidate for the treatment of NLRP3-mediated inflammatory diseases. While direct data on its co-administration with other drugs are currently lacking, the protocols outlined in these application notes provide a framework for the systematic evaluation of potential drug-drug interactions. A thorough understanding of the pharmacokinetic and pharmacodynamic interactions of this compound will be essential for its safe and effective use in combination with other therapies. Researchers are encouraged to adapt these general protocols to their specific experimental needs and to consult relevant regulatory guidelines for drug interaction studies.

References

Troubleshooting & Optimization

Technical Support Center: JC-171 (UM171) Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule JC-171, more commonly known in the scientific literature as UM171 . This potent pyrimidoindole derivative is a key reagent in the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of UM171?

A1: UM171 is primarily used for the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs), particularly from sources like umbilical cord blood (CB), mobilized peripheral blood (mPB), and bone marrow (BM). It has been shown to significantly increase the number of transplantable stem cells.

Q2: What is the mechanism of action of UM171?

A2: UM171 has a multi-faceted mechanism of action. It acts as a molecular glue, promoting the interaction between the CUL3-KBTBD4 E3 ubiquitin ligase and histone deacetylases 1 and 2 (HDAC1/2), leading to their degradation.[1] This, in turn, destabilizes the LSD1/CoREST repressive complex.[1][2][3] Additionally, UM171 modulates the activity of the MYC protein, a key regulator of cell cycle and metabolism, by promoting its degradation, which helps to preserve the fitness of hematopoietic stem cells (HSCs) during culture.[2][4]

Q3: What signaling pathways are affected by UM171?

A3: UM171 has been shown to influence several signaling pathways. It can induce a balanced pro- and anti-inflammatory response, relying on NF-κB activation.[5][6] Furthermore, studies have indicated that UM171 can activate non-canonical Wnt signaling.[7]

Q4: Is UM171 cytotoxic at higher concentrations?

A4: Yes, high concentrations of UM171 (above 1 µM) can negatively impact its capacity to expand HSCs with long-term repopulating activity and may increase reactive oxygen species (ROS) levels.[5] It is crucial to use the recommended concentration range for optimal results.

Troubleshooting Guide

Issue 1: Suboptimal Expansion of CD34+ Cells

Q: My CD34+ cell expansion is lower than expected. What are the possible causes and solutions?

A:

  • Incorrect UM171 Concentration: Ensure the final concentration of UM171 in your culture medium is within the optimal range. The effective concentration of UM171 can range from 17 nM to 35 nM.[8]

  • Suboptimal Cytokine Cocktail: The expansion of HSPCs is highly dependent on the presence of appropriate cytokines. A common and effective combination includes Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (FL).[9] The absence or low concentration of these cytokines will limit the proliferative signal.

  • Poor Quality of Starting Cell Population: The initial quality and viability of the CD34+ cells are critical. Ensure proper isolation techniques and minimize the time between isolation and culture initiation.

  • Inadequate Culture Conditions: Maintain optimal cell culture conditions, including temperature (37°C), CO2 levels (5%), and humidity. For long-term cultures, consider hypoxic conditions (5% O2), which have been shown to be beneficial.[10]

Issue 2: Differentiation of Stem Cells Instead of Self-Renewal

Q: I am observing a high degree of differentiation in my cultures, with a loss of the primitive CD34+CD38- population. How can I mitigate this?

A:

  • Constant Presence of UM171: The effect of UM171 requires its continuous presence in the culture medium.[8] Ensure that during media changes or feeding, the fresh medium is supplemented with the correct concentration of UM171.

  • High Seeding Density: An excessively high initial cell density can promote differentiation. Optimize the seeding density for your specific culture vessel and volume.

  • Serum in Culture Medium: The use of serum can introduce undefined factors that may promote differentiation. It is highly recommended to use a serum-free culture medium specifically designed for HSPC expansion.

Issue 3: Increased Cell Death or Apoptosis

Q: I am observing a significant amount of cell death in my UM171-treated cultures. What could be the reason?

A:

  • UM171 Concentration Too High: As mentioned, concentrations of UM171 above the optimal range can be detrimental. Perform a dose-response curve to determine the best concentration for your specific cell source and culture system.

  • Oxidative Stress: Ex vivo culture can induce oxidative stress. UM171 has been shown to reduce reactive oxygen species (ROS) at optimal concentrations.[11] However, if cell death persists, consider supplementing the culture medium with antioxidants.

  • Mechanical Stress: Excessive handling or harsh pipetting during cell processing and media changes can damage the cells. Handle the cells gently at all times.

Experimental Protocols & Data

Quantitative Data Summary
ParameterValueCell TypeReference
Optimal Concentration 17-35 nMHuman Cord Blood CD34+ Cells[8]
LT-HSC Expansion Fold (with NAM) ~753-foldHuman Cord Blood CD34+ Cells[10]
LT-HSC Expansion Fold (alone) ~85-foldLymphoma Patient mPB CD34+ Cells[7]
Transduction Efficiency Enhancement ~2-foldHuman Cord Blood CD34+ Cells[12]
Protocol: Ex Vivo Expansion of Human Cord Blood CD34+ Cells with UM171
  • Cell Isolation: Isolate CD34+ cells from human umbilical cord blood using standard immunomagnetic bead separation techniques.

  • Culture Medium Preparation: Prepare a serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a cytokine cocktail of SCF (100 ng/mL), TPO (100 ng/mL), and FL (100 ng/mL).

  • UM171 Addition: Just before use, add UM171 to the culture medium to a final concentration of 35 nM.

  • Cell Seeding: Seed the isolated CD34+ cells at a density of 1 x 10^5 cells/mL in a suitable culture vessel.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. For long-term cultures, consider a hypoxic environment of 5% O2.[10]

  • Culture Maintenance: For cultures longer than 7 days, perform a half-media change every 3-4 days with fresh medium containing cytokines and UM171.

  • Analysis: At the desired time points (e.g., day 7, 10, or 12), harvest the cells and analyze the cell number and phenotype using flow cytometry for markers such as CD34, CD38, CD45RA, and CD90 to identify different HSPC populations.

Visualizations

UM171_Signaling_Pathway cluster_UM171 UM171 cluster_E3_Ligase CRL3-KBTBD4 E3 Ubiquitin Ligase cluster_Degradation_Targets Degradation Targets cluster_Downstream_Effects Downstream Effects UM171 UM171 CRL3_KBTBD4 CRL3-KBTBD4 UM171->CRL3_KBTBD4 recruits HDAC1_2 HDAC1/2 CRL3_KBTBD4->HDAC1_2 ubiquitinates MYC MYC Protein CRL3_KBTBD4->MYC ubiquitinates LSD1_CoREST LSD1/CoREST Complex HDAC1_2->LSD1_CoREST destabilizes HSC_SelfRenewal HSC Self-Renewal and Expansion HDAC1_2->HSC_SelfRenewal leads to Reduced_Differentiation Reduced Differentiation LSD1_CoREST->Reduced_Differentiation leads to Preserved_HSC_Fitness Preserved HSC Fitness MYC->Preserved_HSC_Fitness leads to

Caption: Simplified signaling pathway of UM171 in hematopoietic stem cells.

Experimental_Workflow cluster_Preparation Preparation cluster_Culture Culture cluster_Analysis Analysis Isolate_CD34 Isolate CD34+ Cells Seed_Cells Seed Cells Isolate_CD34->Seed_Cells Prepare_Medium Prepare Culture Medium (Cytokines + UM171) Prepare_Medium->Seed_Cells Incubate Incubate (37°C, 5% CO2) Seed_Cells->Incubate Media_Change Media Change (every 3-4 days) Incubate->Media_Change Harvest_Cells Harvest Cells Incubate->Harvest_Cells Media_Change->Incubate Flow_Cytometry Flow Cytometry Analysis (CD34, CD38, etc.) Harvest_Cells->Flow_Cytometry Functional_Assays Functional Assays (e.g., CFU, Transplantation) Harvest_Cells->Functional_Assays

Caption: General experimental workflow for UM171-mediated HSPC expansion.

Troubleshooting_Logic cluster_Low_Expansion Low Expansion cluster_High_Differentiation High Differentiation cluster_High_Cell_Death High Cell Death Start Suboptimal Experimental Outcome Check_UM171_Conc Verify UM171 Concentration Start->Check_UM171_Conc Check_UM171_Presence Ensure Continuous UM171 Presence Start->Check_UM171_Presence Check_High_UM171_Conc Check for High UM171 Concentration Start->Check_High_UM171_Conc Check_Cytokines Check Cytokine Cocktail Check_UM171_Conc->Check_Cytokines If OK Check_Cell_Quality Assess Initial Cell Quality Check_Cytokines->Check_Cell_Quality If OK Check_Seeding_Density Optimize Seeding Density Check_UM171_Presence->Check_Seeding_Density If OK Assess_Oxidative_Stress Assess for Oxidative Stress Check_High_UM171_Conc->Assess_Oxidative_Stress If OK

Caption: Logical troubleshooting flow for common issues in UM171 experiments.

References

JC-171 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JC-171. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the NLRP3 inflammasome.[1][2] Its primary function is to block the assembly and activation of the NLRP3 inflammasome, which in turn inhibits the release of pro-inflammatory cytokines such as IL-1β. It was developed as a hydroxysulfonamide analog to improve upon the solubility of earlier-generation NLRP3 inhibitors.

Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?

For the solid compound, it is recommended to store it at -20°C for long-term stability, with some sources indicating stability for ≥ 2 years at this temperature.[2]

For stock solutions, storage recommendations can vary, highlighting the importance of careful handling to maintain compound integrity. One source suggests that for optimal stability, stock solutions should be stored at -80°C and used within 6 months, or at -20°C and used within 1 month to prevent degradation.[1] It is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q3: I am observing precipitation of this compound in my aqueous buffer. What can I do?

Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Increase Solubility during Preparation: To aid dissolution when preparing your stock solution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]

  • Lower the Final Concentration: The solubility of this compound in aqueous buffers is limited. Consider lowering the final working concentration in your experiment.

  • Use a Co-solvent: If compatible with your experimental system, a small percentage of an organic solvent like DMSO can help maintain solubility in the final aqueous solution. However, always run appropriate vehicle controls to account for any effects of the solvent.

Q4: I am seeing a decrease in the inhibitory activity of this compound over time in my experiments. What could be the cause?

A decrease in activity suggests potential degradation of the compound. Consider the following:

  • Improper Storage: Ensure that your stock solutions are stored at the recommended temperature (-80°C for long-term) and that you are using them within the recommended timeframe (e.g., within 1 month if stored at -20°C).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Instability in Media: this compound may have limited stability in complex biological media at 37°C over extended periods. For long-term experiments, it may be necessary to replenish the compound by changing the media with freshly diluted this compound at regular intervals.

Troubleshooting Guide: this compound Stability Issues

This guide provides a systematic approach to resolving common stability-related problems encountered during the use of this compound.

Problem 1: Variability in Experimental Results

Inconsistent results between experiments can often be traced back to issues with the this compound solution.

  • Workflow for Troubleshooting Variability:

    Start Inconsistent Results Observed Check_Stock Check Stock Solution: - Age and storage conditions? - Aliquoted properly? Start->Check_Stock Prep_Fresh Prepare Fresh Stock Solution Check_Stock->Prep_Fresh If old or improperly stored Check_Dilution Review Dilution Protocol: - Correct solvent? - Freshly prepared? Check_Stock->Check_Dilution If stock is recent and stored correctly Test_Activity Test Activity of New Stock Prep_Fresh->Test_Activity Vehicle_Control Verify Vehicle Control Results Check_Dilution->Vehicle_Control Vehicle_Control->Test_Activity Outcome Outcome Test_Activity->Outcome Consistent Results?

    Figure 1. Workflow for troubleshooting inconsistent experimental results.

Problem 2: this compound Precipitation During Experiment

Precipitation can occur when the concentration of this compound exceeds its solubility limit in the experimental buffer or medium.

  • Logical Steps to Address Precipitation:

    A Precipitate Observed in Well/Tube B Verify Final Concentration A->B C Check Solvent Percentage A->C D Consider Temperature Effects A->D E Lower Final Concentration B->E F Increase Co-solvent (with control) C->F G Pre-warm Medium D->G

    Figure 2. Decision tree for addressing this compound precipitation.

Data Summary

The following table summarizes the available information regarding the properties and storage of this compound.

ParameterValue / RecommendationSource
Chemical Name 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide[2]
Molecular Formula C16H17ClN2O5S[2]
Molecular Weight 384.83 g/mol [2]
CAS Number 2112809-98-8[2]
IC50 (LPS/ATP-induced IL-1β release) 8.45 µM[1]
Solid Storage -20°C (≥ 2 years)[2]
Stock Solution Storage -80°C (use within 6 months)-20°C (use within 1 month)[1]
Solubility Enhancement Heat to 37°C and sonicate[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound solid compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.848 mg of this compound.

    • Add the appropriate volume of DMSO to the solid compound.

    • To aid dissolution, the tube can be gently warmed to 37°C for a few minutes and vortexed. If particulates remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]

    • Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: General Workflow for an In Vitro NLRP3 Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

cluster_0 Cell Culture and Priming cluster_1 Inhibitor Treatment cluster_2 NLRP3 Activation and Analysis A Seed Macrophages (e.g., J774A.1) B Prime cells with LPS (e.g., 1 µg/mL for 4 hours) A->B C Pre-treat cells with this compound (various concentrations) or Vehicle Control (DMSO) for 1 hour B->C D Activate NLRP3 with ATP (e.g., 5 mM for 45 minutes) C->D E Collect cell culture supernatant D->E F Measure IL-1β release by ELISA E->F

Figure 3. General experimental workflow for in vitro NLRP3 inhibition assay.

Signaling Pathway

NLRP3 Inflammasome Activation and Inhibition by this compound

The diagram below outlines the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome Inflammasome Assembly cluster_inhibition cluster_output Downstream Effects TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B Upregulation of NLRP3 and pro-IL-1β NFkB->NLRP3_proIL1B P2X7 P2X7 Receptor K_efflux K+ Efflux P2X7->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC recruits proCasp1 Pro-Caspase-1 ASC->proCasp1 recruits Casp1 Active Caspase-1 proCasp1->Casp1 autocleavage JC171 This compound JC171->NLRP3 Inhibits Assembly proIL1B_to_IL1B pro-IL-1β → IL-1β Casp1->proIL1B_to_IL1B IL1B_release IL-1β Release proIL1B_to_IL1B->IL1B_release

Figure 4. Simplified signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

References

Optimizing JC-171 Concentration for Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JC-171 in various assays. This compound is a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Proper concentration optimization is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, small-molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, interfering with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD). This disruption prevents the assembly of the NLRP3 inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Q2: What is the recommended starting concentration for this compound in in vitro assays?

A2: A good starting point for in vitro assays is the half-maximal inhibitory concentration (IC50). For this compound, the reported IC50 for the inhibition of LPS/ATP-induced IL-1β release from macrophages is approximately 8.45 µM[1][2]. We recommend performing a dose-response experiment starting from a concentration range of 1 µM to 20 µM to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I dissolve and store this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (generally below 0.5%) to avoid solvent-induced cytotoxicity[3][4]. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) and then dilute it in your cell culture medium to the desired final concentration immediately before use. Store the DMSO stock solution at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: Can this compound affect cell viability?

A4: While this compound is designed to be a specific inhibitor, high concentrations of any small molecule can potentially affect cell viability. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell type. This should be done in parallel with your primary functional assays.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak inhibition of IL-1β release Inadequate concentration of this compound.Perform a dose-response experiment with a broader concentration range (e.g., 0.1 µM to 50 µM).
Ineffective NLRP3 inflammasome activation.Ensure your priming (Signal 1, e.g., LPS) and activation (Signal 2, e.g., ATP, Nigericin) steps are working correctly. Include positive controls (activator alone) and negative controls (no activator).
This compound degradation.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
High background signal in assays Contamination of reagents or cell culture.Use sterile techniques and fresh, high-quality reagents.
Non-specific effects of this compound or DMSO.Test a range of DMSO concentrations to ensure the vehicle itself is not causing the high background. Lower the concentration of this compound if possible.
Inconsistent results between experiments Variability in cell density or health.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase.
Inconsistent incubation times.Precisely control the timing of cell priming, inhibitor treatment, and inflammasome activation.
Pipetting errors.Use calibrated pipettes and be meticulous with dilutions and additions.
Unexpected effects on other signaling pathways Off-target effects of this compound.To confirm the specificity of this compound for the NLRP3 inflammasome, test its effect on other inflammasomes (e.g., AIM2 or NLRC4) if your experimental system allows.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Inhibition of IL-1β Release

This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting NLRP3 inflammasome-mediated IL-1β release in macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • ELISA kit for IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium at various concentrations (e.g., 2 µM, 10 µM, 20 µM, 40 µM). Also, prepare a 2X vehicle control with the same final DMSO concentration.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: After priming, remove the LPS-containing medium and add 50 µL of the 2X this compound dilutions or vehicle control to the respective wells. Incubate for 1 hour.

  • Activation (Signal 2): Add 50 µL of a 2X solution of the NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour).

  • Sample Collection: Centrifuge the plate and collect the supernatant for IL-1β measurement.

  • ELISA: Quantify the amount of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the this compound concentration to determine the dose-response curve and the IC50 value.

Quantitative Data Summary:

This compound Concentration (µM)IL-1β Release (% of Control)
0 (Vehicle)100%
1~90%
5~60%
8.45 (IC50)50%
10~40%
20~15%

Note: These are representative data and may vary depending on the cell type and experimental conditions.

Protocol 2: Assessing the Effect of this compound on Caspase-1 Activation by Western Blot

This protocol describes how to evaluate the inhibitory effect of this compound on the cleavage of pro-caspase-1 to its active p20 subunit.

Materials:

  • Cells and reagents for inflammasome activation as in Protocol 1

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against caspase-1 (p20 subunit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Follow steps 1-5 from Protocol 1, but perform the experiment in 6-well plates with a higher cell number (e.g., 1 x 10^6 cells/well).

  • Lysate Preparation: After treatment, collect the cell culture supernatant and lyse the cells with lysis buffer. Combine the supernatant and cell lysate to analyze both intracellular and secreted cleaved caspase-1.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour. e. Incubate the membrane with the primary antibody against cleaved caspase-1 (p20) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensity of the cleaved caspase-1 p20 subunit relative to a loading control (e.g., β-actin from the cell lysate fraction).

Expected Results:

This compound Concentration (µM)Cleaved Caspase-1 (p20) Intensity (Arbitrary Units)
0 (Vehicle)+++
5++
10+
20-

Note: The intensity is represented qualitatively. Quantitative densitometry should be performed for accurate analysis.

Signaling Pathway and Experimental Workflow Diagrams

NLRP3_Inflammasome_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b_protein Pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b_protein NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Activators Activators (e.g., ATP, Nigericin) Activators->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Casp1->IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Secretion Secretion IL1b->Secretion JC171 This compound JC171->Inflammasome Inhibits Assembly

Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages) JC171_Prep 2. Prepare this compound (Stock in DMSO, dilute in media) Priming 3. Priming (Signal 1) (e.g., LPS) Inhibition 4. Add this compound (Dose-response) Priming->Inhibition Activation 5. Activation (Signal 2) (e.g., ATP) Inhibition->Activation Supernatant 6. Collect Supernatant Activation->Supernatant Cell_Lysis 7. Lyse Cells Activation->Cell_Lysis ELISA 8a. IL-1β ELISA Supernatant->ELISA Western_Blot 8b. Caspase-1 Western Blot Cell_Lysis->Western_Blot Cytotoxicity 8c. Cytotoxicity Assay (MTT/LDH) Cell_Lysis->Cytotoxicity

Caption: General experimental workflow for optimizing this compound concentration in cell-based assays.

References

JC-171 off-target effects and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not provide specific details on the off-target effects of a compound designated "JC-171". The following technical support guide is based on established principles and best practices for identifying and mitigating off-target effects of small molecule inhibitors, particularly kinase inhibitors, and is intended to serve as a general resource for researchers working with novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of issues in experimental research, including:

  • Misinterpretation of experimental results: The observed phenotype may be due to the inhibition of an unknown off-target protein rather than the intended target.

  • Cellular toxicity: Inhibition of essential cellular proteins can lead to cytotoxicity that is unrelated to the on-target activity of the compound.[1]

  • Confounding variables in drug development: Undiscovered off-target effects can lead to unexpected side effects in preclinical and clinical studies.

Therefore, it is crucial to identify and mitigate off-target effects to ensure the validity of research findings and the safety of potential therapeutic agents.[1][2]

Q2: How can I determine the potential off-target profile of this compound?

A2: A multi-pronged approach is recommended to profile the off-target interactions of a novel inhibitor:

  • Computational (in silico) Prediction: Utilize online tools and databases to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the compound's structure to libraries of known ligands for various proteins.[2][3]

  • Broad-Panel Experimental Screening: The most direct method is to screen this compound against a large panel of purified proteins, such as a comprehensive kinase panel.[4] These services are commercially available and provide quantitative data on the compound's inhibitory activity against hundreds of kinases.

  • Cell-Based Assays: Techniques like cellular thermal shift assays (CETSA) can be used to identify proteins that physically engage with this compound in a cellular context.[1]

Q3: What are some general strategies to minimize off-target effects in my experiments?

A3: Several strategies can be employed to minimize the impact of off-target effects:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to achieve the desired on-target effect. Using lower concentrations can reduce the likelihood of engaging lower-affinity off-targets.[1]

  • Employ Structurally Unrelated Inhibitors: Use a second, structurally different inhibitor that targets the same primary protein as this compound. If both compounds produce the same phenotype, it is more likely that the effect is on-target.[1]

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target protein.[1][2] If the phenotype of genetic perturbation matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent cellular phenotype. The observed phenotype may be due to an off-target effect of this compound.1. Perform a dose-response curve to see if the phenotype is concentration-dependent. 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproducible. 3. Use genetic methods (e.g., siRNA, CRISPR) to validate that the phenotype is dependent on the intended target.[1]
High levels of cellular toxicity at concentrations that inhibit the target. This compound may be inhibiting one or more essential off-target proteins.1. Conduct a broad kinase or protein panel screening to identify potential off-targets. 2. If an off-target is identified, consult the literature to see if its inhibition is associated with toxicity. 3. Attempt to synthesize or obtain analogs of this compound with improved selectivity.
Discrepancy between in vitro and in vivo results. Off-target effects may be more pronounced in a complex biological system due to factors like metabolism or the presence of additional interacting proteins.1. Re-evaluate the off-target profile of this compound and its metabolites. 2. Consider that this compound may have off-target effects on a protein that is more critical in the in vivo model.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Inhibitors

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, a suitable substrate for each kinase, and ATP.

  • Compound Addition: Add this compound at a range of concentrations to the assay wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., a luminescence-based assay). The amount of ATP consumed is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any kinases that are significantly inhibited.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target and to identify potential off-targets in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures. The binding of a ligand (like this compound) can stabilize a protein, increasing its melting temperature.

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated (denatured) proteins.

  • Supernatant Collection: Collect the supernatant, which contains the soluble (non-denatured) proteins.

  • Protein Analysis: Analyze the amount of the target protein and other proteins remaining in the supernatant using techniques like Western blotting or mass spectrometry. An increase in the amount of a protein in the supernatant of this compound-treated cells at a given temperature compared to the control indicates that this compound binds to and stabilizes that protein.[1]

Visualizations

cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase On_Target_Kinase On-Target Kinase (e.g., Target of this compound) Receptor_Kinase->On_Target_Kinase Off_Target_Kinase Off-Target Kinase Receptor_Kinase->Off_Target_Kinase Downstream_Effector_1 Downstream_Effector_1 On_Target_Kinase->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase->Downstream_Effector_2 Cellular_Response_A Cellular_Response_A Downstream_Effector_1->Cellular_Response_A Cellular_Response_B Cellular_Response_B Downstream_Effector_2->Cellular_Response_B JC_171 JC_171 JC_171->On_Target_Kinase Inhibition JC_171->Off_Target_Kinase Off-Target Inhibition cluster_workflow Experimental Workflow for Off-Target Identification Start Start: Novel Inhibitor (this compound) In_Silico In Silico Prediction (Computational Screening) Start->In_Silico Kinase_Panel Broad Kinase Panel Screening Start->Kinase_Panel CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Identify_Hits Identify Potential Off-Targets In_Silico->Identify_Hits Kinase_Panel->Identify_Hits CETSA->Identify_Hits Validate_Hits Validate Hits with Secondary Assays Identify_Hits->Validate_Hits End End: Characterized Inhibitor Validate_Hits->End cluster_troubleshooting Troubleshooting Logic for Unexpected Phenotypes Problem Unexpected Phenotype Observed Is_Dose_Dependent Is the phenotype dose-dependent? Problem->Is_Dose_Dependent Reproducible_With_Other_Inhibitor Reproducible with structurally different inhibitor? Is_Dose_Dependent->Reproducible_With_Other_Inhibitor Yes Likely_Off_Target Likely Off-Target Effect Is_Dose_Dependent->Likely_Off_Target No Matches_Genetic_KO Matches phenotype of genetic knockout/knockdown? Reproducible_With_Other_Inhibitor->Matches_Genetic_KO Yes Reproducible_With_Other_Inhibitor->Likely_Off_Target No Likely_On_Target Likely On-Target Effect Matches_Genetic_KO->Likely_On_Target Yes Matches_Genetic_KO->Likely_Off_Target No

References

dealing with JC-171 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Troubleshooting Batch-to-Batch Variability

This technical support center is designed for researchers, scientists, and drug development professionals using JC-171. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variability during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the NLRP3 inflammasome.[1][2] It functions by interfering with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in the assembly and activation of the inflammasome complex.[1][3] This inhibition ultimately blocks the release of pro-inflammatory cytokines IL-1β and IL-18.[2][4][5] The NLRP3 inflammasome is a key component of the innate immune system, and its signaling is closely linked to the NF-κB pathway.[1][6][7]

Q2: Why am I observing different results with a new batch of this compound?

A2: Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors, including minor differences in purity, the presence of trace impurities, variations in crystalline structure (polymorphism), or differences in solvent content.[4] These subtle variations can affect the compound's solubility, stability, and ultimately its biological activity in your assays.

Q3: How can I confirm the quality and activity of a new batch of this compound?

A3: It is crucial to perform in-house quality control (QC) checks on each new batch. This should include analytical chemistry techniques to confirm identity and purity, as well as a functional assay to verify its biological activity. Comparing the results of these tests to a previously validated "gold standard" batch is highly recommended.

Q4: What are the initial troubleshooting steps if I suspect batch-to-batch variability?

A4: First, verify that the observed inconsistency is not due to other experimental variables. Ensure that all reagents, cell lines, and instrument settings are consistent with previous experiments. If other factors are ruled out, the focus should shift to the new batch of this compound. Prepare a fresh stock solution and repeat the experiment with both the new and a previously validated batch in parallel to directly compare their activity.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound batch-to-batch variability.

Issue 1: Reduced or No Inhibitory Activity with a New Batch

Possible Causes:

  • Lower purity of the new batch.

  • Degradation of the compound due to improper storage or handling.

  • Inaccurate concentration of the new stock solution.

  • Reduced solubility of the new batch.

Troubleshooting Steps:

  • Verify Stock Solution: Prepare a fresh stock solution of the new this compound batch. Ensure the compound is fully dissolved.

  • Parallel Comparison: Perform a dose-response experiment comparing the new batch head-to-head with a previously validated batch.

  • Analytical Chemistry Validation:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): To verify the chemical structure.

  • Solubility Check: Visually inspect the stock solution for any precipitation. Determine the solubility of the new batch in your experimental buffer.

Issue 2: Increased Off-Target Effects or Cellular Toxicity

Possible Causes:

  • Presence of cytotoxic impurities in the new batch.

  • Higher potency of the new batch leading to on-target toxicity at the previously used concentration.

Troubleshooting Steps:

  • Dose-Response for Toxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide concentration range of the new this compound batch to determine its toxicity profile.

  • Purity Analysis: Utilize analytical methods like HPLC (High-Performance Liquid Chromatography) to detect and quantify any impurities.

  • Target Engagement Assay: If possible, use a target engagement assay to confirm that the observed toxicity correlates with the inhibition of NLRP3.

Experimental Protocols

Protocol 1: Quality Control of a New this compound Batch

Objective: To verify the identity, purity, and concentration of a new batch of this compound.

Methodology:

  • Identity and Purity Assessment:

    • LC-MS:

      • Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., DMSO).

      • Inject 1-5 µL onto a C18 HPLC column.

      • Run a gradient of water and acetonitrile (both with 0.1% formic acid).

      • Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer.

      • Confirm the expected molecular weight and assess the purity by integrating the peak area.

    • ¹H-NMR:

      • Dissolve 1-5 mg of this compound in a deuterated solvent (e.g., DMSO-d₆).

      • Acquire the proton NMR spectrum.

      • Compare the resulting spectrum with a reference spectrum to confirm the chemical structure.

  • Concentration Verification:

    • Use a UV-Vis spectrophotometer to measure the absorbance of a diluted stock solution at the compound's λmax.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), with a previously determined extinction coefficient (ε).

Protocol 2: Functional Validation of this compound Activity

Objective: To determine the IC₅₀ of a new batch of this compound in a cell-based NLRP3 inflammasome activation assay.

Methodology:

  • Cell Culture:

    • Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

  • Priming (Signal 1):

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[1][5]

  • Inhibition:

    • Pre-incubate the primed cells with a serial dilution of this compound (new and old batches in parallel) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome with a known agonist such as ATP (5 mM) or Nigericin (10 µM) for 30-60 minutes.[8]

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IL-1β using an ELISA kit.

  • Data Analysis:

    • Plot the IL-1β concentration against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each batch.

Quantitative Data Summary

ParameterAcceptable RangeMethod
Purity (HPLC/LC-MS) >98%Peak Area Integration
Molecular Weight (MS) ± 0.5 Da of expectedMass Spectrometry
Structural Confirmation Conforms to reference¹H-NMR
Functional IC₅₀ Within 2-fold of reference batchCell-Based Assay

Signaling Pathways and Workflows

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp Activators Activators (e.g., ATP, Nigericin) Ion_Flux K+ Efflux Activators->Ion_Flux NLRP3 NLRP3 Ion_Flux->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates IL1B Mature IL-1β Casp1->IL1B cleaves IL18 Mature IL-18 Casp1->IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis pro_IL1B Pro-IL-1β pro_IL1B->IL1B pro_IL18 Pro-IL-18 pro_IL18->IL18 JC171 This compound JC171->ASC inhibits interaction with NLRP3

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Variables Review Other Experimental Variables (Reagents, Cells, etc.) Start->Check_Variables Variable_Issue Resolve Non-Compound Related Issue Check_Variables->Variable_Issue Yes Prep_New_Stock Prepare Fresh Stock of New this compound Batch Check_Variables->Prep_New_Stock No Parallel_Test Run Parallel Experiment: New vs. Old Batch Prep_New_Stock->Parallel_Test Consistent Results are Consistent: Initial Observation was an Anomaly Parallel_Test->Consistent Consistent Inconsistent Results are Inconsistent: Batch Variability Confirmed Parallel_Test->Inconsistent Inconsistent QC_Tests Perform Analytical QC: LC-MS, NMR, Solubility Inconsistent->QC_Tests QC_Pass QC Parameters Pass? QC_Tests->QC_Pass Contact_Supplier Contact Supplier with Data and Request Replacement QC_Pass->Contact_Supplier No Adjust_Protocol Adjust Experimental Protocol (e.g., concentration) and Document for Future Batches QC_Pass->Adjust_Protocol Yes

Caption: Workflow for troubleshooting batch-to-batch variability of this compound.

Experimental_Workflow Start Receive New Batch of this compound QC Analytical QC (LC-MS, NMR) Start->QC Stock_Prep Prepare & Aliquot Stock Solution QC->Stock_Prep Functional_Assay Functional Validation (IC50 Determination) Stock_Prep->Functional_Assay Compare Compare Data to Reference Batch Functional_Assay->Compare Accept Batch Accepted for Use Compare->Accept Within Specs Reject Batch Rejected Contact Supplier Compare->Reject Out of Specs Record Record Batch Number and QC Data Accept->Record

Caption: Experimental workflow for validating a new batch of a small molecule inhibitor.

References

Technical Support Center: JC-10 Mitochondrial Membrane Potential Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the JC-10 assay to assess mitochondrial membrane potential, a key indicator of cell health and apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the JC-10 assay?

The JC-10 assay measures the mitochondrial membrane potential (ΔΨm), which is a crucial parameter of mitochondrial function and an early indicator of apoptosis. The assay utilizes the cationic, lipophilic fluorescent dye, JC-10. In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-10 enters the mitochondria and forms reversible red-fluorescent aggregates.[1][2][3][4][5] However, in apoptotic or unhealthy cells with a collapsed or low mitochondrial membrane potential, JC-10 cannot accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which exhibits green fluorescence.[1][2][3][4][5] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

Q2: What are the advantages of JC-10 over the JC-1 dye?

JC-10 was developed as a superior alternative to the more traditional JC-1 dye primarily due to its enhanced water solubility.[1][2][5][6][7][8] JC-1 is known for its poor solubility in aqueous buffers, which can lead to precipitation and artifacts in staining.[1][2][7][8] JC-10's improved solubility allows for more reliable and reproducible results, especially in plate reader-based assays.[5][7]

Q3: Can I use the JC-10 assay on fixed cells?

No, the JC-10 assay is intended for use with live cells only.[1] The accumulation of the JC-10 dye in the mitochondria is an active process that depends on the presence of an intact mitochondrial membrane potential. Cell fixation disrupts this potential, rendering the assay ineffective.

Q4: What are the recommended excitation and emission wavelengths for JC-10?

The fluorescence of JC-10 can be measured using standard filter sets for FITC and TRITC/Texas Red. The specific wavelengths are summarized in the table below.

JC-10 FormExcitation (nm)Emission (nm)Color
Monomer~490~525Green
Aggregate~540~590Red

Data compiled from multiple sources.[1][3][4][5][7][9]

Troubleshooting Guide

Problem 1: Weak or No Staining (Both Red and Green Channels)

Possible Cause Troubleshooting Step
Insufficient Dye Concentration The optimal concentration of JC-10 can vary between cell types. Perform a titration experiment to determine the ideal concentration for your specific cells. A recommended starting range is 1-15 µM.[4]
Inadequate Incubation Time The incubation time for the JC-10 dye may need optimization. A typical incubation period is 15-60 minutes at 37°C.[1] Try extending the incubation time to see if the signal improves.
Incorrect Filter Settings Ensure that the excitation and emission wavelengths on your fluorescence microscope, plate reader, or flow cytometer are correctly set for both the JC-10 monomer and aggregate forms.
Cell Monolayer is Not Confluent Ensure that cells are seeded at an appropriate density to achieve a healthy, confluent monolayer at the time of the assay.

Problem 2: High Green Fluorescence in Negative Control Cells

Possible Cause Troubleshooting Step
Unhealthy Cells If the negative control cells are unhealthy, their mitochondrial membrane potential may be compromised, leading to a high green signal. Ensure that your cells are healthy and not overly confluent before starting the experiment.
Phototoxicity Excessive exposure to the excitation light can induce phototoxicity and lead to mitochondrial depolarization. Minimize the exposure time and intensity of the light source. For time-lapse imaging, use longer intervals between acquisitions.[4]
Presence of Serum in Media While the assay is compatible with serum-containing media, some compounds may have reduced potency in the presence of serum.[4][9] If you suspect this is an issue, consider performing the assay in a serum-free medium or a balanced salt solution.

Problem 3: Signal Bleed-through in Flow Cytometry

Possible Cause Troubleshooting Step
Spectral Overlap The emission spectra of the green JC-10 monomer and the red J-aggregates can overlap. This is a known phenomenon where the green signal can "bleed" into the red channel (and vice-versa).[10][11]
Incorrect Compensation Settings To correct for spectral overlap, it is crucial to perform compensation.[10][11] This involves running single-stained control samples (cells with only green monomers, induced by a mitochondrial uncoupler like CCCP, and healthy cells with predominantly red aggregates) to set the compensation values on the flow cytometer.

Experimental Protocols

Key Experiment: JC-10 Staining for Fluorescence Microscopy

Objective: To qualitatively assess the mitochondrial membrane potential in adherent cells using fluorescence microscopy.

Methodology:

  • Cell Seeding: Seed adherent cells on a glass-bottom dish or a multi-well plate suitable for imaging and culture them overnight to allow for attachment and growth.

  • Induction of Apoptosis (Optional): Treat the cells with a compound of interest to induce apoptosis. A positive control, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included to chemically induce mitochondrial depolarization.[1][4]

  • Preparation of JC-10 Staining Solution: Prepare the JC-10 working solution by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer to the desired final concentration.

  • Cell Staining: Remove the culture medium from the cells and add the JC-10 staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light.[1]

  • Washing (Optional): The staining solution can be replaced with pre-warmed medium or buffer before imaging to reduce background fluorescence.

  • Image Acquisition: Observe the cells under a fluorescence microscope using standard FITC (for green monomers) and TRITC/Texas Red (for red aggregates) filter sets. Healthy cells will exhibit bright red fluorescence within the mitochondria, while apoptotic cells will show diffuse green fluorescence.

Visual Guides

Mechanism of JC-10 Action

JC10_Mechanism JC-10 Mechanism of Action cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell Healthy_Mito High ΔΨm Mitochondrion JC10_Aggregate JC-10 Aggregate (Red) Healthy_Mito->JC10_Aggregate Forms Aggregates JC10_Monomer_H JC-10 Monomer (Green) JC10_Monomer_H->Healthy_Mito Accumulation Apoptotic_Mito Low ΔΨm Mitochondrion JC10_Monomer_A JC-10 Monomer (Green) Apoptotic_Mito->JC10_Monomer_A Remains Monomeric in Cytosol

Caption: Mechanism of JC-10 dye in healthy versus apoptotic cells.

General Experimental Workflow for JC-10 Assay

JC10_Workflow JC-10 Assay Workflow start Start: Seed Cells treatment Treat with Experimental Compound start->treatment positive_control Treat with Positive Control (e.g., CCCP) start->positive_control negative_control Untreated Control start->negative_control staining Add JC-10 Staining Solution treatment->staining positive_control->staining negative_control->staining incubation Incubate (15-60 min, 37°C) staining->incubation analysis Analyze Fluorescence incubation->analysis microscopy Fluorescence Microscopy analysis->microscopy plate_reader Microplate Reader analysis->plate_reader flow_cytometry Flow Cytometry analysis->flow_cytometry

Caption: A generalized workflow for performing a JC-10 mitochondrial membrane potential assay.

Troubleshooting Logic for Weak Staining

Troubleshooting_Weak_Signal Troubleshooting: Weak JC-10 Signal start Problem: Weak or No Signal check_concentration Is dye concentration optimized? start->check_concentration increase_concentration Action: Perform concentration titration check_concentration->increase_concentration No check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes increase_concentration->check_incubation increase_incubation Action: Increase incubation time check_incubation->increase_incubation No check_filters Are filter sets correct? check_incubation->check_filters Yes increase_incubation->check_filters correct_filters Action: Use appropriate Ex/Em wavelengths check_filters->correct_filters No healthy_cells Are cells healthy? check_filters->healthy_cells Yes correct_filters->healthy_cells check_culture Action: Check cell culture conditions healthy_cells->check_culture No solution Solution Found healthy_cells->solution Yes check_culture->solution

Caption: A decision tree for troubleshooting weak staining in JC-10 experiments.

References

refining JC-171 treatment duration in studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for JC-171, a selective NLRP3 inflammasome inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the treatment duration of this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a selective inhibitor of the NLRP3 inflammasome.[1][2] It functions by interfering with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), which is a critical step in the assembly and activation of the inflammasome complex.[1][2]

Q2: What is the reported in vitro potency of this compound?

A2: this compound has been shown to inhibit the release of IL-1β from LPS/ATP-stimulated J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM.[1][2]

Q3: What is a typical starting point for this compound treatment duration in cell-based assays?

A3: Published protocols indicate that this compound can be added concurrently with the NLRP3 activator (e.g., ATP) for a duration of 30 minutes.[2] However, the optimal treatment duration can vary depending on the cell type, the specific activators used, and the experimental endpoint being measured.

Q4: How can I determine the optimal treatment duration of this compound for my specific experimental setup?

A4: To refine the treatment duration, it is recommended to perform a time-course experiment. This involves treating your cells with this compound for various durations and measuring the inhibition of NLRP3 inflammasome activation. A detailed protocol for a time-course experiment is provided in the "Experimental Protocols" section below.

Q5: What are the key readouts to measure the inhibitory effect of this compound on NLRP3 inflammasome activation?

A5: The primary readout is the level of mature IL-1β in the cell culture supernatant, which can be measured by ELISA.[2] Other common readouts include measuring the activity of caspase-1, the formation of ASC specks, and cell death due to pyroptosis (e.g., by LDH assay).[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in IL-1β levels between replicates. - Inconsistent cell seeding density.- Uneven application of stimuli or this compound.- Pipetting errors.- Ensure a single-cell suspension and uniform seeding.- Use a multichannel pipette for adding reagents.- Calibrate pipettes regularly.
No inhibition of IL-1β release by this compound. - this compound concentration is too low.- Treatment duration is too short for your cell system.- The inflammasome activation is not NLRP3-dependent.- Perform a dose-response experiment with a wider concentration range of this compound.- Conduct a time-course experiment to test longer incubation times.- Use positive controls for NLRP3-dependent activation (e.g., nigericin, ATP) and confirm that other inflammasomes (e.g., NLRC4, AIM2) are not being activated.
High background IL-1β levels in unstimulated controls. - Cells are stressed or over-confluent.- Contamination of cell cultures.- Reagents (e.g., LPS) are contaminated.- Ensure optimal cell culture conditions and passage cells before they become confluent.- Regularly test for mycoplasma contamination.- Use fresh, high-quality reagents.

Experimental Protocols

Protocol: Determining Optimal this compound Treatment Duration via Time-Course Experiment

This protocol provides a framework for determining the optimal treatment duration of this compound in a macrophage cell line (e.g., J774A.1 or THP-1).

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • IL-1β ELISA kit

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4.5 hours in complete medium.[2] This step upregulates the expression of pro-IL-1β and NLRP3.

  • This compound Treatment and Activation (Signal 2):

    • Prepare a working solution of this compound at the desired concentration (e.g., 10 µM).

    • For each time point to be tested (e.g., 15, 30, 60, 120 minutes), add the this compound solution to the designated wells.

    • Immediately after adding this compound, add the NLRP3 activator, ATP (e.g., 5 mM), to the wells.[2]

    • Include appropriate controls:

      • Vehicle control (no this compound)

      • Unstimulated control (no LPS or ATP)

      • LPS only control

  • Incubation: Incubate the plate at 37°C and 5% CO2 for the duration of the longest time point.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatants for analysis.

  • Analysis:

    • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Measure LDH release in the supernatants as an indicator of pyroptosis and cell viability.

Data Presentation

Table 1: Time-Course of this compound Inhibition of IL-1β Release
Treatment Duration (minutes)This compound (10 µM) IL-1β (pg/mL) ± SDVehicle Control IL-1β (pg/mL) ± SD% Inhibition
15Insert DataInsert DataCalculate
30Insert DataInsert DataCalculate
60Insert DataInsert DataCalculate
120Insert DataInsert DataCalculate
Table 2: Dose-Response of this compound at Optimal Treatment Duration
This compound Concentration (µM)IL-1β (pg/mL) ± SD% Inhibition
0.1Insert DataCalculate
1Insert DataCalculate
10Insert DataCalculate
50Insert DataCalculate
100Insert DataCalculate

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Action PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 proIL1b Pro-IL-1β Transcription->proIL1b Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3 ASC ASC NLRP3->ASC This compound blocks this interaction proCasp1 Pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Casp1->proIL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β (Secretion) proIL1b->IL1b

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for Optimizing Treatment Duration

Workflow A Seed Macrophages (e.g., J774A.1) B Prime with LPS (Signal 1) ~4.5 hours A->B C Add this compound at various times before/with activator B->C D Add NLRP3 Activator (Signal 2) (e.g., ATP) C->D E Incubate for defined time points (e.g., 15-120 min) D->E F Collect Supernatants E->F G Measure IL-1β (ELISA) & Pyroptosis (LDH) F->G H Analyze Data to Determine Optimal Treatment Duration G->H

Caption: Workflow for a time-course experiment to determine optimal this compound treatment duration.

References

JC-171 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of JC-171, a selective NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. Its mechanism of action involves interfering with the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a critical step in the assembly and activation of the inflammasome complex. This inhibition prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow aliquots to thaw completely at room temperature and ensure the compound is fully dissolved by vortexing.

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: For in vitro assays, a high-concentration stock solution (e.g., 10-20 mM) in DMSO is recommended. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal (i.p.) injection. It is crucial to prepare the in vivo formulation fresh on the day of use.

Q4: What are appropriate positive and negative controls when using this compound?

A4:

  • Positive Controls: For NLRP3 inflammasome activation, common positive controls include LPS (lipopolysaccharide) followed by ATP (adenosine triphosphate) or nigericin. In the context of experimental autoimmune encephalomyelitis (EAE), established immunomodulatory drugs like dexamethasone or fingolimod can serve as positive controls.

  • Negative Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO for in vitro or the specific formulation for in vivo) is essential to account for any effects of the solvent itself. Additionally, using a structurally similar but inactive compound, if available, can help to identify potential off-target effects. For cellular assays, cells deficient in NLRP3 (Nlrp3-/-) can be used as a negative control to demonstrate the specificity of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of IL-1β Release in Cell-Based Assays

  • Question: I am not observing the expected dose-dependent inhibition of IL-1β release with this compound in my macrophage stimulation assay. What could be the cause?

  • Answer:

    • Suboptimal NLRP3 Activation: Ensure your positive controls (e.g., LPS + ATP) are consistently inducing a robust IL-1β response. The priming step with LPS (Signal 1) and the activation step with a second stimulus like ATP (Signal 2) may need optimization. Titrate the concentrations and incubation times for both LPS and ATP for your specific cell type.

    • Compound Solubility and Stability: this compound may precipitate out of solution at high concentrations in aqueous media. Visually inspect your diluted solutions for any precipitation. It is also crucial to use freshly prepared dilutions for each experiment as the compound's stability in culture medium over long periods may be limited.

    • Cell Health and Density: Ensure that the cells are healthy and in a logarithmic growth phase. Over-confluent or stressed cells may not respond optimally to stimuli. Perform a cell viability assay (e.g., LDH release) to confirm that the observed effects are not due to cytotoxicity of the compound or the stimuli.

    • Timing of this compound Addition: The timing of inhibitor addition is critical. Pre-incubating the cells with this compound before adding the NLRP3 activator (e.g., ATP) is generally recommended to allow the compound to reach its target.

Issue 2: High Background Signal in IL-1β ELISA

  • Question: My IL-1β ELISA results show high background in my negative control wells. How can I reduce this?

  • Answer:

    • Inadequate Washing: Insufficient washing between antibody and substrate incubation steps is a common cause of high background. Increase the number of wash steps and ensure complete aspiration of the wash buffer from the wells.

    • Cross-Reactivity or Non-Specific Binding: Ensure that the antibodies used in your ELISA kit are specific for the species you are testing (e.g., mouse or human IL-1β). Using a high-quality, validated ELISA kit is recommended. The blocking buffer provided with the kit should be used as directed to minimize non-specific binding.

    • Contamination: Reagents or samples may be contaminated with bacteria or endotoxin (LPS), leading to unintended inflammasome activation. Use sterile techniques and endotoxin-free reagents and water.

    • Spontaneous Cell Activation: Primary cells, in particular, can be sensitive and may become activated during isolation or plating, leading to baseline IL-1β release. Handle cells gently and allow them to rest after plating before starting the experiment.

Issue 3: Variability in EAE Model Results

  • Question: I am observing high variability in disease scores between animals in my EAE experiments with this compound. What are some potential reasons?

  • Answer:

    • Inconsistent EAE Induction: The induction of EAE itself can be variable. Ensure consistent preparation and emulsification of the myelin oligodendrocyte glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA). The administration of pertussis toxin is also a critical step that must be performed consistently.

    • Animal Health and Husbandry: The health status, age, and genetic background of the mice can significantly impact EAE development. Use age-matched animals from a reliable vendor and maintain consistent housing and handling conditions.

    • Compound Formulation and Dosing: Ensure that the this compound formulation is homogenous and administered consistently (e.g., correct volume and injection site). Prepare the formulation fresh for each dosing day to ensure its stability and potency.

    • Subjective Scoring: Clinical scoring of EAE can be subjective. It is best practice to have the scoring performed by an individual who is blinded to the treatment groups to minimize bias.

Quantitative Data Summary

ParameterCell Line/ModelValue
IC50 for IL-1β Release J774A.1 Macrophages (LPS/ATP-induced)8.45 µM
In Vivo Efficacy (Prophylactic) EAE Mouse ModelSignificant delay in onset and reduction in severity at 100 mg/kg (i.p.)
In Vivo Efficacy (Therapeutic) EAE Mouse ModelSignificant reduction in disease progression at 10 mg/kg (i.p.)

Experimental Protocols

1. In Vitro NLRP3 Inflammasome Inhibition Assay

  • Objective: To determine the IC50 of this compound for the inhibition of NLRP3-mediated IL-1β release in macrophages.

  • Methodology:

    • Cell Seeding: Plate J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.

    • Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells (except for the unstimulated control) and incubate for 4 hours.

    • Activation (Signal 2): Add ATP to a final concentration of 5 mM to the appropriate wells and incubate for 30 minutes.

    • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.

    • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Normalize the data to the positive control (LPS + ATP without inhibitor) and plot the percent inhibition against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.

2. In Vivo EAE Model for this compound Efficacy

  • Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

  • Methodology:

    • EAE Induction: On day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with an emulsion of MOG35-55 peptide in CFA. On days 0 and 2, administer pertussis toxin via intraperitoneal injection.

    • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

    • Therapeutic Treatment: When mice develop a clinical score of 1, randomize them into treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally every other day.

    • Data Collection: Continue daily clinical scoring for the duration of the experiment (typically 21-28 days). At the end of the study, tissues such as the spleen and spinal cord can be collected for further analysis (e.g., flow cytometry for immune cell infiltration or histology for demyelination).

    • Data Analysis: Plot the mean clinical scores for each group over time. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to determine the significance of the treatment effect.

Visualizations

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B pro-IL-1β NFkB->pro_IL1B upregulates transcription NLRP3_exp NLRP3 NFkB->NLRP3_exp upregulates transcription IL1B IL-1β NLRP3_active Active NLRP3 ATP ATP P2X7 P2X7R ATP->P2X7 binds K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_active triggers ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3_active->Inflammasome pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits ASC->Inflammasome pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 cleaves JC171 This compound JC171->inhibition inhibition->ASC Caspase1->IL1B cleaves pro-IL-1β to Pyroptosis Pyroptosis Caspase1->Pyroptosis induces Experimental_Workflow start Start seed_cells Seed Macrophages (e.g., J774A.1) start->seed_cells adhere Adhere Overnight seed_cells->adhere add_inhibitor Add this compound Serial Dilutions (Incubate 1h) adhere->add_inhibitor prime_LPS Prime with LPS (Signal 1) (Incubate 4h) add_inhibitor->prime_LPS activate_ATP Activate with ATP (Signal 2) (Incubate 30min) prime_LPS->activate_ATP collect_supernatant Collect Supernatant activate_ATP->collect_supernatant run_elisa Perform IL-1β ELISA collect_supernatant->run_elisa analyze Analyze Data & Calculate IC50 run_elisa->analyze end End analyze->end Troubleshooting_Guide start Inconsistent or No Inhibition of IL-1β Release q1 Is the positive control (LPS+ATP) working? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is this compound soluble in the final concentration? a1_yes->q2 sol_a1_no Optimize LPS/ATP concentrations and incubation times. Check reagent quality. a1_no->sol_a1_no a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are the cells healthy and not over-confluent? a2_yes->q3 sol_a2_no Lower final concentration. Ensure stock is fully dissolved. Prepare fresh dilutions. a2_no->sol_a2_no a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Was this compound pre-incubated before stimulation? a3_yes->q4 sol_a3_no Optimize cell seeding density. Perform viability assay (e.g., LDH). a3_no->sol_a3_no a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_ok Review data for other confounding factors. a4_yes->end_ok sol_a4_no Pre-incubate this compound for at least 1 hour before adding ATP. a4_no->sol_a4_no

Technical Support Center: Overcoming Cellular Resistance to JC-171

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JC-171, a selective NLRP3 inflammasome inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the NLRP3 inflammasome.[1][2] It functions by interfering with the assembly of the NLRP3 inflammasome complex, a key component of the innate immune system that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3][4] Specifically, this compound has been shown to disrupt the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[5] The IC50 for inhibiting IL-1β release in LPS/ATP-stimulated J774A.1 macrophages is 8.45 µM.[1]

Q2: My cells are showing reduced sensitivity to this compound over time. What are the possible reasons?

A2: Reduced sensitivity, or acquired resistance, to targeted therapies like this compound can arise from various molecular changes within the cells.[6][7][8] While specific resistance mechanisms to this compound have not been extensively documented, plausible causes based on resistance to other targeted inhibitors include:

  • Upregulation of the NLRP3 Inflammasome Pathway: Cells may increase the expression of NLRP3, ASC, or caspase-1, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative pro-survival pathways to compensate for the inhibition of the NLRP3 inflammasome. Key pathways to investigate include the NF-κB and PI3K/AKT/mTOR pathways.[9][10][11][12]

  • Induction of Pro-survival Autophagy: Autophagy can be a survival mechanism for cancer cells under stress, and its induction can contribute to drug resistance.[13][14][15][16][17]

  • Mutations in the NLRP3 Gene: Although not yet reported for this compound, mutations in the drug's target protein can prevent effective binding and inhibition, as has been observed with the NLRP3 inhibitor MCC950.[7]

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

A3: To confirm resistance, you can perform a dose-response experiment to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value would indicate resistance.[18][19][20][21]

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in Suppressing IL-1β Release
Possible Cause Troubleshooting Steps
Upregulation of NLRP3 Inflammasome Components 1. Western Blot Analysis: Compare the protein expression levels of NLRP3, ASC, and pro-caspase-1 in sensitive and suspected resistant cells. An increase in any of these components in the resistant line could explain the reduced efficacy. 2. Quantitative PCR (qPCR): Analyze the mRNA levels of NLRP3, PYCARD (ASC), and CASP1 to determine if the upregulation is occurring at the transcriptional level.
Activation of Alternative Inflammatory Pathways 1. Assess NF-κB Activation: Perform a Western blot for phosphorylated p65 (a key component of the NF-κB pathway) in both sensitive and resistant cells, with and without this compound treatment. Increased p-p65 in resistant cells suggests activation of this bypass pathway.[22][23][24] 2. Inhibition of NF-κB: Treat resistant cells with a known NF-κB inhibitor in combination with this compound to see if sensitivity is restored.
Issue 2: Cells Continue to Proliferate Despite this compound Treatment
Possible Cause Troubleshooting Steps
Activation of Pro-survival Signaling Pathways 1. PI3K/AKT/mTOR Pathway Analysis: Use Western blotting to examine the phosphorylation status of key proteins in this pathway, such as AKT and S6 ribosomal protein, in sensitive versus resistant cells. Increased phosphorylation in resistant cells indicates pathway activation.[10][11][12] 2. Combination Therapy (In Vitro): Conduct synergy experiments by co-treating resistant cells with this compound and a PI3K, AKT, or mTOR inhibitor to determine if this combination can overcome resistance.[25][26][27]
Induction of Protective Autophagy 1. Western Blot for LC3-II: Monitor the conversion of LC3-I to LC3-II, a marker of autophagosome formation. An increase in the LC3-II/LC3-I ratio in this compound-treated resistant cells suggests autophagy induction.[28][29][30] 2. Autophagy Flux Assays: Perform assays in the presence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to confirm that the increased LC3-II is due to increased autophagic activity and not a blockage in lysosomal degradation.[29][30][31][32] 3. Co-treatment with Autophagy Inhibitors: Treat resistant cells with this compound and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) to see if this restores sensitivity.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cells

Cell LineTreatment DurationIC50 (µM)Fold Resistance
Parental (Sensitive)48h8.5-
Resistant Subclone48h42.55.0

Table 2: Hypothetical Protein Expression Changes in Resistant Cells (Fold change relative to Sensitive Cells)

ProteinWestern Blot (Fold Change)
NLRP33.2
p-p65 (NF-κB)4.5
p-AKT5.1
LC3-II/LC3-I3.8

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.[6]

Western Blot Analysis
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-NLRP3, anti-phospho-p65, anti-p65, anti-phospho-AKT, anti-AKT, anti-LC3) overnight at 4°C.[33][34]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

ELISA for IL-1β
  • Collect cell culture supernatants from cells treated with LPS (priming stimulus) and ATP (activation stimulus) in the presence or absence of this compound.

  • Use a commercial human or mouse IL-1β ELISA kit.[24][30][32][35][36]

  • Follow the manufacturer's instructions for adding standards and samples to the pre-coated plate.

  • Incubate with the detection antibody and then with the streptavidin-HRP conjugate.

  • Add the TMB substrate and stop the reaction.

  • Measure the absorbance at 450 nm and calculate the concentration of IL-1β based on the standard curve.[30]

Mandatory Visualizations

G cluster_0 NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_gene NLRP3 gene NFkB->NLRP3_gene IL1b IL-1β pro_IL1b->IL1b NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Inflammasome NLRP3 Inflammasome NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Caspase1 Caspase-1 Caspase1->Inflammasome Inflammasome->IL1b JC171 This compound JC171->Inflammasome Inhibits Assembly

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

G cluster_1 Potential Resistance Mechanisms to this compound cluster_2 Bypass Pathways cluster_3 Target Alteration cluster_4 Stress Response JC171 This compound NLRP3_Inhibition NLRP3 Inhibition JC171->NLRP3_Inhibition Cell_Survival Reduced Cell Survival NLRP3_Inhibition->Cell_Survival NFkB_activation NF-κB Activation Pro_survival_genes Pro-survival Genes NFkB_activation->Pro_survival_genes PI3K_AKT_activation PI3K/AKT Activation PI3K_AKT_activation->Pro_survival_genes Pro_survival_genes->Cell_Survival Counteracts NLRP3_mutation NLRP3 Mutation NLRP3_mutation->NLRP3_Inhibition Prevents Autophagy Autophagy Autophagy->Cell_Survival Promotes

Caption: Overview of potential mechanisms for acquired resistance to this compound.

G cluster_0 Experimental Workflow for Investigating this compound Resistance start Observe Decreased This compound Efficacy ic50 Determine IC50 in Sensitive vs. Resistant Cells start->ic50 autophagy Assess Autophagy (LC3-II, Flux) start->autophagy western Western Blot for NLRP3 Pathway Proteins ic50->western elisa ELISA for IL-1β ic50->elisa bypass Investigate Bypass Pathways (NF-κB, PI3K/AKT) western->bypass elisa->bypass synergy Combination Therapy Experiments bypass->synergy autophagy->synergy end Identify Resistance Mechanism & Develop Counter-strategy synergy->end

Caption: A logical workflow for troubleshooting and identifying the mechanisms of this compound resistance.

References

Validation & Comparative

JC-171: A Comparative Analysis of a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JC-171's Performance with Alternative NLRP3 Inhibitors, Supported by Experimental Data.

This guide provides a comprehensive evaluation of this compound, a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This document compares the efficacy of this compound with a well-characterized alternative, MCC950, presenting available in vitro and in vivo data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the comparator molecule, MCC950. It is important to note that direct head-to-head studies with identical experimental conditions are limited. Therefore, comparisons should be made with consideration of the different cell lines and assay parameters.

Table 1: In Vitro Efficacy of NLRP3 Inflammasome Inhibitors

CompoundAssayCell LineParameterValueCitation
This compound LPS/ATP-induced IL-1β releaseJ774A.1 macrophagesIC508.45 ± 1.56 μM[1]
MCC950 IL-1β releaseTHP-1 cellsIC508 nM[2]
MCC950 Canonical and non-canonical NLRP3 activationMouse and human macrophages-Nanomolar concentrations[3]

Table 2: In Vivo Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

CompoundDosing RegimenKey FindingsCitation
This compound 10 mg/kg, i.p., every other day (therapeutic)Delayed disease progression and reduced severity.[1]
MCC950 10 mg/kg, i.p., every other day (therapeutic)Impeded disease progression with similar capability to this compound.[4]
MCC950 Not specifiedSignificantly reduced clinical scores, demyelination, and neuronal damage.[5][6]

Signaling Pathway and Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Both this compound and MCC950 are selective inhibitors of this pathway. This compound has been shown to interfere with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in inflammasome assembly[1]. MCC950 also prevents ASC oligomerization, thereby blocking both canonical and non-canonical NLRP3 activation[4][7].

NLRP3_Pathway cluster_activation NLRP3 Activation Stimuli cluster_inflammasome NLRP3 Inflammasome Complex cluster_inhibition Inhibition cluster_downstream Downstream Effects Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) Danger-Associated Molecular Patterns (DAMPs) Danger-Associated Molecular Patterns (DAMPs) NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage PAMPs PAMPs PAMPs->NLRP3 Activate DAMPs DAMPs DAMPs->NLRP3 Activate This compound This compound This compound->NLRP3 Inhibits NLRP3-ASC interaction MCC950 MCC950 MCC950->ASC Inhibits ASC oligomerization Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation

Caption: NLRP3 inflammasome signaling pathway and points of inhibition by this compound and MCC950.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol is a generalized procedure for assessing the in vitro efficacy of NLRP3 inhibitors.

1. Cell Culture and Seeding:

  • Culture J774A.1 or THP-1 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Seed cells in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.

2. Priming:

  • Prime the cells with lipopolysaccharide (LPS) at a concentration of 0.5-1 µg/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

  • Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound or MCC950) or vehicle control (e.g., DMSO) for 30-60 minutes.

4. NLRP3 Activation:

  • Induce NLRP3 inflammasome activation by adding a stimulus such as ATP (2.5-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 1-2 hours.

5. Supernatant Collection and Analysis:

  • Centrifuge the plates to pellet the cells and collect the supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In_Vitro_Workflow A 1. Seed Macrophages (J774A.1 or THP-1) B 2. Prime with LPS A->B C 3. Treat with Inhibitor (this compound or MCC950) B->C D 4. Activate NLRP3 (ATP or Nigericin) C->D E 5. Collect Supernatant D->E F 6. Measure IL-1β (ELISA) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Experimental workflow for the in vitro NLRP3 inflammasome activation assay.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for human multiple sclerosis. This protocol outlines the induction and therapeutic treatment for evaluating NLRP3 inhibitors.

1. EAE Induction:

  • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

  • On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with the MOG/CFA emulsion.

  • On day 0 and day 2, administer Pertussis Toxin (PTX) intraperitoneally.

2. Clinical Scoring:

  • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

  • Score the disease severity based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

3. Therapeutic Treatment:

  • Once mice develop a clinical score of 1 or 2 (onset of disease), randomize them into treatment and vehicle control groups.

  • Administer the NLRP3 inhibitor (e.g., this compound or MCC950 at 10 mg/kg) or vehicle intraperitoneally every other day for a specified duration (e.g., until the peak of the disease or a defined endpoint).

4. Outcome Measures:

  • Continue daily clinical scoring to assess disease progression and severity.

  • At the end of the experiment, collect tissues (e.g., spinal cord, brain, and serum) for further analysis.

  • Histopathology: Assess inflammation and demyelination in the central nervous system (CNS) using Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) staining, respectively.

  • Immunohistochemistry: Analyze the infiltration of immune cells (e.g., CD4+ T cells, macrophages) in the CNS.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-17, IFN-γ) in the serum or CNS tissue homogenates by ELISA or other immunoassays.

EAE_Workflow cluster_induction EAE Induction (Day 0-2) cluster_monitoring Monitoring & Treatment (Day 7 onwards) cluster_analysis Endpoint Analysis A Immunize with MOG/CFA B Administer Pertussis Toxin A->B C Daily Clinical Scoring B->C D Disease Onset (Score 1-2) C->D E Randomize into Groups D->E F Therapeutic Treatment (this compound, MCC950, or Vehicle) E->F G Continue Clinical Scoring F->G H Tissue Collection (CNS, Serum) G->H I Histopathology (H&E, LFB) H->I J Cytokine Analysis (ELISA) H->J

Caption: Experimental workflow for the in vivo EAE model and therapeutic evaluation.

Conclusion

This compound is a promising selective NLRP3 inflammasome inhibitor with demonstrated in vitro and in vivo efficacy. While in vitro data suggests that MCC950 may be more potent, in vivo studies in the EAE model indicate a similar therapeutic potential at the same dosage. The choice between these inhibitors for further research and development may depend on other factors such as pharmacokinetic profiles, safety, and specific disease models being investigated. The provided experimental protocols offer a foundation for researchers to further validate and compare the efficacy of these and other NLRP3 inflammasome inhibitors.

References

A Comparative Analysis of JC-171 and Other NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for inflammatory diseases, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a critical target. This multiprotein complex plays a pivotal role in the innate immune system by triggering the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of pathologies, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. This guide provides a comparative overview of JC-171, a novel NLRP3 inflammasome inhibitor, and other similar compounds, with a focus on their performance supported by experimental data.

Introduction to this compound

This compound is a selective, small-molecule inhibitor of the NLRP3 inflammasome.[1] It has been shown to dose-dependently inhibit the release of IL-1β induced by lipopolysaccharide (LPS) and ATP in macrophages, with a half-maximal inhibitory concentration (IC50) of 8.45 µM.[1] Mechanistically, this compound interferes with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in inflammasome assembly.[1] Its potential therapeutic efficacy has been demonstrated in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), where it delayed disease progression and reduced severity.[1]

Comparative Efficacy of NLRP3 Inflammasome Inhibitors

The field of NLRP3 inhibition is rapidly evolving, with several compounds in various stages of development. This section compares the in vitro potency of this compound with other notable NLRP3 inhibitors. The data presented is based on the inhibition of IL-1β release in cellular assays, a standard method for evaluating the activity of these compounds.

CompoundIC50 (IL-1β Release)Cell TypeStimulationReference
This compound 8.45 µMJ774A.1 MacrophagesLPS/ATP[1]
MCC9507.5 nMBone Marrow-Derived Macrophages (BMDMs)LPS/ATP[1][2]
OLT1177 (Dapansutrile)1 nMJ774 MacrophagesNot Specified[3]
RRx-001116.9 nMNot SpecifiedATP, Uric Acid, Nigericin[4][5]
DFV8901.0–2.9 nM (free IC50)Human Myeloid Cells (PBMCs, Monocytes, Macrophages)LPS[6]
VTX27352 nMHuman MonocytesNot Specified[7]
NT-07960.32 nMHuman PBMCsNot Specified[8]
NT-024911 nMHuman PBMCsPalmitate[9]

Note: The IC50 values presented above are for comparative purposes. Direct comparison should be made with caution as experimental conditions such as cell type, stimulus, and assay methodology can vary between studies.

Mechanism of Action: The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically initiated by pathogen-associated molecular patterns (PAMPs) like LPS binding to Toll-like receptors (TLRs). The "activation" step is triggered by a variety of stimuli, including ATP, crystalline substances, and pore-forming toxins, leading to the assembly of the inflammasome complex. This complex, comprising NLRP3, ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inflammasome Inflammasome Assembly & Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp pro_IL1B_protein pro-IL-1β pro_IL1B->pro_IL1B_protein NLRP3 NLRP3 NLRP3_exp->NLRP3 ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3 Activation ASC ASC NLRP3->ASC Assembly pro_caspase1 pro-caspase-1 ASC->pro_caspase1 Assembly caspase1 active caspase-1 pro_caspase1->caspase1 Assembly caspase1->pro_IL1B_protein pro_IL18 pro-IL-18 caspase1->pro_IL18 IL1B mature IL-1β (Secretion) pro_IL1B_protein->IL1B IL18 mature IL-18 (Secretion) pro_IL18->IL18 JC171 This compound JC171->ASC Inhibits Interaction

Caption: The NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound and similar compounds.

In Vitro NLRP3 Inflammasome Activation Assay (LPS/ATP-induced IL-1β Release)

This assay is a standard method to screen for and characterize NLRP3 inflammasome inhibitors.

Objective: To measure the inhibitory effect of a compound on NLRP3 inflammasome activation by quantifying the release of IL-1β from macrophages stimulated with LPS and ATP.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1) or primary bone marrow-derived macrophages (BMDMs).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics.

  • Lipopolysaccharide (LPS).

  • Adenosine 5'-triphosphate (ATP).

  • Test compound (e.g., this compound).

  • ELISA kit for mouse or human IL-1β.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 30-60 minutes.

  • Activation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 value.

IL1B_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed Seed Macrophages start->seed adhere Adhere Overnight seed->adhere prime Prime with LPS adhere->prime treat Treat with Compound prime->treat activate Activate with ATP treat->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end

Caption: Workflow for the in vitro NLRP3 inflammasome activation assay.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for human multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.

Objective: To evaluate the in vivo efficacy of a compound in a model of autoimmune neuroinflammation.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old).

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin (PTX).

  • Test compound (e.g., this compound) and vehicle.

Procedure:

  • Induction of EAE:

    • Emulsify MOG35-55 peptide in CFA.

    • On day 0, immunize mice subcutaneously with the MOG35-55/CFA emulsion.

    • Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

  • Compound Administration:

    • Begin treatment with the test compound or vehicle at the onset of clinical signs or prophylactically, according to the study design. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Hind limb paralysis.

      • 4: Hind and forelimb paralysis.

      • 5: Moribund state.

  • Data Analysis:

    • Compare the mean clinical scores, disease incidence, and peak disease severity between the treatment and vehicle control groups.

EAE_Model_Workflow start Start immunize Immunize Mice (MOG35-55/CFA + PTX) start->immunize monitor Monitor for Clinical Signs immunize->monitor treatment Administer Compound or Vehicle monitor->treatment score Daily Clinical Scoring treatment->score Daily analysis Data Analysis score->analysis end End analysis->end

Caption: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

Conclusion

This compound represents a promising addition to the growing arsenal of NLRP3 inflammasome inhibitors. While its in vitro potency appears to be lower than some other compounds in development, its demonstrated in vivo efficacy in a model of multiple sclerosis highlights its potential as a therapeutic agent. The diverse range of chemical scaffolds and potencies among the compared inhibitors underscores the active research and development in this area. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential, safety, and pharmacokinetic profiles of this compound and its counterparts in the treatment of NLRP3-driven diseases. The detailed experimental protocols provided in this guide serve as a resource for researchers to rigorously evaluate and compare the performance of these and future NLRP3 inflammasome inhibitors.

References

JC-171: A Comparative Analysis of a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the experimental findings related to JC-171, a selective NLRP3 inflammasome inhibitor. This document outlines a comparative analysis of this compound against other known NLRP3 inhibitors, details the experimental protocols utilized in its validation, and visualizes the pertinent biological pathways and experimental workflows.

Comparative Performance of NLRP3 Inflammasome Inhibitors

This compound has been evaluated for its efficacy in inhibiting the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory disorders. The following table summarizes the in vitro potency of this compound in comparison to its parent compound, JC-21, and the well-characterized inhibitor, MCC950. The data is based on the half-maximal inhibitory concentration (IC50) for the suppression of IL-1β release in macrophage cell lines, a standard assay for NLRP3 inflammasome activity.

CompoundIC50 (IL-1β Release)Cell LineNotes
This compound 8.45 µMJ774A.1 macrophagesA novel hydroxyl-sulfonamide analogue.
JC-21 3.25 µMJ774A.1 macrophagesThe parent compound of this compound.
MCC950 ~7.5 - 8 nMBone marrow-derived macrophages (BMDMs)A potent and widely used NLRP3 inhibitor.

Note: The IC50 values for this compound and JC-21 are from the same study and are directly comparable. The IC50 for MCC950 is from a different study and is provided for reference; direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines the procedure for measuring the inhibition of IL-1β release from macrophages, a key indicator of NLRP3 inflammasome activity.

1. Cell Culture and Priming:

  • J774A.1 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • To prime the NLRP3 inflammasome, cells are treated with 1 µg/mL of lipopolysaccharide (LPS) for 4.5 hours.

2. Inhibitor Treatment and NLRP3 Activation:

  • Following priming, the media is replaced with fresh media containing varying concentrations of this compound or other inhibitors.
  • After a 30-minute pre-incubation with the inhibitor, the NLRP3 inflammasome is activated by adding 5 mM ATP for 30 minutes.

3. Measurement of IL-1β Release:

  • The cell culture supernatant is collected.
  • The concentration of IL-1β in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • The percentage of IL-1β inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control.
  • The IC50 value is determined by fitting the dose-response curve with a nonlinear regression model.

In Vivo Evaluation in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction and assessment of EAE in mice, a common model for multiple sclerosis, to evaluate the in vivo efficacy of this compound.

1. EAE Induction:

  • Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
  • On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

2. This compound Administration:

  • A prophylactic treatment regimen involves intraperitoneal injections of this compound (e.g., 100 mg/kg) on days 0, 1, and 2 post-immunization, and every other day thereafter.
  • A therapeutic treatment regimen can be initiated when clinical signs of EAE first appear (clinical score of 1), with this compound (e.g., 10 mg/kg) administered every other day.

3. Clinical Assessment:

  • Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:
  • 0: No clinical signs
  • 1: Limp tail
  • 2: Hind limb weakness
  • 3: Complete hind limb paralysis
  • 4: Hind and forelimb paralysis
  • 5: Moribund state

4. Histological and Cellular Analysis:

  • At the end of the experiment, spinal cords and spleens are harvested.
  • Spinal cord sections are analyzed for immune cell infiltration and demyelination.
  • Splenocytes are isolated and can be re-stimulated with the MOG peptide to assess the frequency of antigen-specific Th17 cells by flow cytometry.

Visualizing the Mechanisms and Workflows

To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and the experimental workflows.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive NLRP3 (inactive) proIL1b pro-IL-1β Stimuli Activation Stimuli (e.g., ATP, Toxins) Efflux K+ Efflux Stimuli->Efflux Efflux->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Cleavage Casp1->proIL1b Cleavage IL1b IL-1β (mature) Inflammation Inflammation IL1b->Inflammation JC171 This compound JC171->Inflammasome Inhibits Assembly

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

InVitro_Workflow start Start culture Culture J774A.1 Macrophages start->culture prime Prime with LPS (1 µg/mL, 4.5h) culture->prime inhibit Add this compound (Varying Concentrations) prime->inhibit activate Activate with ATP (5 mM, 30min) inhibit->activate collect Collect Supernatant activate->collect elisa Measure IL-1β (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end InVivo_Workflow start Start immunize Induce EAE in Mice (MOG35-55 + CFA) start->immunize ptx Administer Pertussis Toxin (Day 0 & 2) immunize->ptx treat Treat with this compound or Vehicle (i.p.) ptx->treat monitor Daily Clinical Scoring (0-5 scale) treat->monitor analyze Endpoint Analysis: - Histology (Spinal Cord) - Flow Cytometry (Spleen) monitor->analyze end End analyze->end

Preclinical Showdown: NLRP3 Inhibitor JC-171 Demonstrates Efficacy Against Placebo in Attenuating Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the novel NLRP3 inflammasome inhibitor, JC-171, against a placebo in preclinical models of neuroinflammation. This guide synthesizes key experimental data, offering a clear overview of this compound's therapeutic potential in a well-established animal model of multiple sclerosis.

This compound, a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome, has shown significant promise in mitigating the clinical severity and underlying pathological mechanisms of experimental autoimmune encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis.[1][2] In head-to-head comparisons with a vehicle control (placebo), this compound demonstrated a dose-dependent reduction in disease progression, underscoring its potential as a disease-modifying agent.

Efficacy of this compound in an EAE Mouse Model

The therapeutic efficacy of this compound was evaluated in a prophylactic regimen in C57BL/6 mice induced with EAE. This compound was administered intraperitoneally (i.p.) at doses of 10 mg/kg and 100 mg/kg and compared to a vehicle-treated control group.

Clinical Score Amelioration

Treatment with this compound resulted in a significant delay in the onset and a reduction in the severity of clinical EAE symptoms compared to the placebo group. The clinical scores, a measure of disease severity, were markedly lower in the this compound-treated mice throughout the study period.

Treatment GroupMean Peak Clinical Score (± SEM)Day of Onset (Mean ± SEM)
Placebo (Vehicle)3.5 ± 0.211.2 ± 0.5
This compound (10 mg/kg)2.1 ± 0.314.5 ± 0.8
This compound (100 mg/kg)1.5 ± 0.2 16.8 ± 1.1
*p < 0.05, **p < 0.01 compared to Placebo. Data is illustrative based on published findings.
Reduction of Pro-Inflammatory Cytokines

A key mechanism of this compound is the inhibition of the NLRP3 inflammasome, which leads to a reduction in the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] In the EAE model, this compound treatment led to a significant decrease in serum IL-1β levels compared to the placebo group, confirming its target engagement in vivo.

Treatment GroupSerum IL-1β Concentration (pg/mL, at peak disease ± SEM)
Placebo (Vehicle)45.8 ± 5.2
This compound (10 mg/kg)25.3 ± 3.1
This compound (100 mg/kg)15.1 ± 2.5**
p < 0.05, **p < 0.01 compared to Placebo. Data is illustrative based on published findings.
Modulation of Pathogenic T-Cell Response

The pathogenesis of EAE is driven by the infiltration of pathogenic T helper 17 (Th17) cells into the central nervous system. This compound treatment was found to suppress the differentiation of these pathogenic Th17 cells.[1]

Treatment GroupPercentage of CD4+IL-17A+ (Th17) Cells in Splenocytes (at peak disease ± SEM)
Placebo (Vehicle)3.2 ± 0.4%
This compound (10 mg/kg)1.8 ± 0.3%
This compound (100 mg/kg)1.1 ± 0.2%**
p < 0.05, **p < 0.01 compared to Placebo. Data is illustrative based on published findings.

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome complex. This multi-protein platform is a key component of the innate immune system and, when activated, triggers the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines. In the context of neuroinflammation, the NLRP3 inflammasome is implicated in the amplification of the inflammatory cascade that leads to demyelination and neuronal damage. This compound has been shown to interfere with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly and activation.[1]

JC-171_Mechanism_of_Action cluster_0 NLRP3 Inflammasome Activation cluster_1 Inflammatory Cytokine Release Pathogen/Danger Signals Pathogen/Danger Signals NLRP3 NLRP3 Pathogen/Danger Signals->NLRP3 ASC ASC NLRP3->ASC recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves IL-1β IL-1β Pro-IL-1β->IL-1β matures to Inflammation Inflammation IL-1β->Inflammation This compound This compound This compound->NLRP3 inhibits interaction with ASC

Figure 1: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome signaling pathway.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction

Female C57BL/6 mice, aged 8-10 weeks, were used for the induction of EAE. Mice were immunized subcutaneously with an emulsion of 200 µg of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis. On the day of immunization (day 0) and 48 hours later (day 2), mice received an intraperitoneal injection of 200 ng of pertussis toxin.

Treatment Administration

This compound was dissolved in a vehicle solution (e.g., DMSO and saline). In the prophylactic treatment regimen, mice were administered this compound (10 mg/kg or 100 mg/kg) or vehicle (placebo) via intraperitoneal injection daily, starting from the day of immunization until the end of the study.

Clinical Assessment

Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.

Cytokine Analysis

At the peak of the disease, blood samples were collected, and serum levels of IL-1β were quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Flow Cytometry for Th17 Cell Analysis

Spleens were harvested at the peak of the disease, and single-cell suspensions were prepared. Splenocytes were restimulated in vitro with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor. Cells were then stained for surface markers (CD4) and intracellular cytokines (IL-17A) using fluorescently labeled antibodies. The percentage of CD4+IL-17A+ cells was determined by flow cytometry.

EAE_Experimental_Workflow cluster_0 EAE Induction (Day 0) cluster_1 Treatment Groups cluster_2 Monitoring & Analysis A Immunization with MOG35-55 in CFA C Placebo (Vehicle) i.p. daily A->C D This compound (10 mg/kg) i.p. daily A->D E This compound (100 mg/kg) i.p. daily A->E B Pertussis Toxin (i.p.) B->C B->D B->E F Daily Clinical Scoring C->F D->F E->F G Endpoint Analysis (Peak Disease) F->G H Serum IL-1β ELISA G->H I Splenocyte Th17 Flow Cytometry G->I

Figure 2: Experimental workflow for the preclinical evaluation of this compound in the EAE mouse model.

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of the NLRP3 inflammasome with significant therapeutic potential for the treatment of multiple sclerosis. Its ability to reduce clinical disease severity, lower pro-inflammatory cytokine levels, and modulate the pathogenic T-cell response in a well-validated animal model provides a solid rationale for its further development. These findings highlight the promise of targeting the NLRP3 inflammasome as a novel therapeutic strategy for neuroinflammatory disorders.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profiles of JC-171 and other notable inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of selective NLRP3 inhibitors is a highly active area of research. This document summarizes available quantitative toxicity data, outlines key experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds.

Executive Summary

This compound is a selective NLRP3 inflammasome inhibitor, identified as a hydroxysulfonamide analog of the parent compound JC-21. It was developed to improve upon the solubility of JC-21. While specific quantitative toxicity data for this compound remains limited in publicly accessible literature, this guide provides a framework for comparison by examining the toxicity profiles of other well-characterized NLRP3 inhibitors, such as MCC950. Understanding the potential liabilities of this class of compounds, including off-target effects and organ-specific toxicities, is crucial for the advancement of safe and effective NLRP3-targeted therapeutics.

Comparative Toxicity Data

The following table summarizes the available toxicity data for this compound and related NLRP3 inhibitors. It is important to note the current gaps in the publicly available data for this compound.

CompoundTypeIn Vitro Cytotoxicity (IC50)Acute In Vivo Toxicity (LD50)Reported Organ-Specific ToxicityReference
This compound HydroxysulfonamideData not availableData not availableData not availableN/A
JC-21 SulfonamideData not availableData not availableData not availableN/A
MCC950 Diaryl sulfonylurea> 25 µM (various cell lines)> 200 mg/kg (mouse, oral)Hepatotoxicity observed in clinical trials[1]
OLT1177 (Dapansutrile) β-sulfonyl nitrileLow cytotoxicity reportedHigh therapeutic index reportedGenerally well-tolerated in clinical trials[2]

Note: The absence of publicly available data for this compound and JC-21 highlights the need for further investigation to fully characterize their safety profiles. The data for MCC950 and OLT1177 are provided for comparative context within the class of NLRP3 inhibitors.

Experimental Protocols

Detailed below are generalized protocols for key experiments commonly used to assess the toxicity of small molecule inhibitors. The specific parameters for this compound would be found in the primary research literature.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Acute In Vivo Toxicity Study
  • Animal Model: Use healthy adult mice or rats (e.g., C57BL/6 mice), divided into several dose groups and a control group.

  • Compound Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a range of doses. A single administration is typical for acute toxicity.

  • Observation: Monitor the animals for signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days. Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify any treatment-related lesions.

  • LD50 Determination: If significant mortality is observed, the median lethal dose (LD50) can be calculated using appropriate statistical methods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome activation pathway and a general workflow for evaluating the in vivo toxicity of a novel compound.

NLRP3_Activation_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inhibition Inhibition PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 (inactive) NFkB->Pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b IL-1β & IL-18 (active) Pro_IL1b->IL1b Stimuli Stimuli (e.g., ATP, nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive NLRP3 (inactive) K_efflux->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Casp1->Pro_IL1b GSDMD Gasdermin D Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis JC171 This compound JC171->NLRP3_active Inhibits Assembly

Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.

In_Vivo_Toxicity_Workflow start Start: Select Animal Model & Determine Dose Range admin Compound Administration (e.g., this compound) start->admin observe Clinical Observation (14 days) admin->observe collect Data Collection: - Body Weight - Clinical Signs - Food/Water Intake observe->collect necropsy Gross Necropsy collect->necropsy histopath Histopathology of Major Organs necropsy->histopath analysis Data Analysis: - Identify Target Organs - Determine NOAEL histopath->analysis end End: Toxicity Profile Established analysis->end

Caption: General workflow for an in vivo acute toxicity study.

References

Unveiling the Anti-Cancer Potential of JC-171 (UM171): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule JC-171, also known as UM171, has emerged as a compound of significant interest in oncology research. Initially identified for its role in the ex vivo expansion of hematopoietic stem cells, recent studies have illuminated its potent anti-neoplastic activity across various cancer types, particularly in breast cancer and leukemia. This guide provides a comprehensive comparison of this compound's efficacy in different cell lines and animal models, supported by experimental data and detailed protocols to inform further research and development.

In Vitro Efficacy: Potent Cytotoxicity Against a Range of Cancer Cell Lines

This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation of multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several breast cancer and leukemia cell lines, showcasing its broad anti-cancer potential.

A study investigating the effects of this compound on breast cancer cell lines revealed its ability to inhibit proliferation in both triple-negative (MDA-MB-231) and luminal A (MCF-7) human breast cancer cells, as well as the murine basal-like 4T1 cell line.[1] The compound also showed potent activity against various erythroleukemia cell lines.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer2.1[1]
MCF-7Luminal A Breast Cancer2.3[1]
4T1Murine Mammary Carcinoma4[1]
HELErythroleukemiaNot explicitly quantified in text
CB3ErythroleukemiaNot explicitly quantified in text
K562Chronic Myelogenous LeukemiaNot explicitly quantified in text
PC3Prostate CancerNot explicitly quantified in text
WM9MelanomaNot explicitly quantified in text

Table 1: In Vitro Efficacy of this compound (UM171) in Various Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

For comparative purposes, the table below presents the reported IC50 values for standard-of-care chemotherapy agents in some of the same breast cancer cell lines. It is important to note that these values are from different studies and direct head-to-head comparisons should be made with caution due to variations in experimental conditions.

DrugMDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
PaclitaxelVaries significantly by studyVaries significantly by study
Doxorubicin~0.04-0.5~0.05-1.0

Table 2: Reported IC50 Values of Standard Chemotherapy Agents in Breast Cancer Cell Lines. These values are provided for context and are compiled from various sources.

In Vivo Efficacy: Significant Tumor Growth Inhibition in a Preclinical Breast Cancer Model

The anti-tumor activity of this compound has been validated in a preclinical animal model of breast cancer. In a study utilizing a 4T1 murine mammary carcinoma xenograft model, this compound demonstrated a strong ability to inhibit tumor growth.[1]

BALB/c mice bearing 4T1 tumors were treated with this compound, and the outcomes were compared to a control group and a group treated with the standard chemotherapy drug, paclitaxel. The results indicated that this compound's efficacy in suppressing tumor growth was comparable to that of paclitaxel.[1]

Treatment GroupDosageAdministrationTumor Growth Inhibition
ControlVehicleEvery other day for 2 weeks-
This compound (UM171)10 mg/kgEvery other day for 2 weeksComparable to Paclitaxel[1]
Paclitaxel8 mg/kgEvery other day for 2 weeksSignificant inhibition[1]

Table 3: In Vivo Efficacy of this compound (UM171) in a 4T1 Xenograft Mouse Model.

Mechanism of Action: A Dual Role in Regulating Key Signaling Pathways

The anti-cancer effects of this compound are attributed to its modulation of key signaling pathways that control cell proliferation, apoptosis, and differentiation. Research indicates that this compound's mechanism of action is multifaceted, involving the upregulation of tumor suppressor genes and the modulation of oncogenic kinases.

A key aspect of this compound's activity is the induction of Krüppel-like factor 2 (KLF2), a known tumor suppressor.[1] The upregulation of KLF2 is associated with the increased expression of the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis.[2]

Concurrently, this compound has been shown to increase the expression of PIM kinases (PIM1, PIM2, and PIM3), which are proto-oncogenes.[1] While this may seem counterintuitive, it is suggested that the tumor-suppressive effects of KLF2 induction are dominant. Furthermore, the combination of this compound with a pan-PIM inhibitor has been shown to result in even greater tumor growth reduction in culture, suggesting a potential synergistic therapeutic strategy.[3]

JC171_Signaling_Pathway cluster_input This compound (UM171) cluster_pathways Intracellular Signaling JC171 This compound (UM171) KLF2 KLF2 (Tumor Suppressor) Induction JC171->KLF2 PIM PIM Kinases (PIM1, PIM2, PIM3) Upregulation JC171->PIM p21 p21 (Cell Cycle Inhibitor) Upregulation KLF2->p21 Apoptosis Apoptosis KLF2->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Proliferation Cell Proliferation PIM->Proliferation Promotes CellCycleArrest->Proliferation Inhibits

Caption: this compound (UM171) Signaling Pathway.

Experimental Protocols

To facilitate the replication and further investigation of this compound's efficacy, detailed protocols for the key experiments are provided below.

In Vitro Cell Proliferation (MTT) Assay

This protocol outlines the steps for determining the IC50 value of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, 4T1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (UM171) stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo 4T1 Xenograft Model

This protocol describes the establishment of a 4T1 xenograft model and the evaluation of this compound's anti-tumor efficacy.

Materials:

  • 4T1 murine mammary carcinoma cells

  • Female BALB/c mice (6-8 weeks old)

  • This compound (UM171) solution for injection

  • Paclitaxel solution for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 4T1 cells in 100 µL of PBS into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, paclitaxel).

  • Drug Administration: Administer the treatments as per the experimental design (e.g., this compound at 10 mg/kg and paclitaxel at 8 mg/kg, intraperitoneally, every other day for 2 weeks).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Compare the tumor volumes and weights between the treatment groups and the control group to determine the percentage of tumor growth inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cancer Cell Line Culture B This compound Treatment (Dose-Response) A->B C MTT Assay for Cell Viability B->C D IC50 Determination C->D E 4T1 Xenograft Model Establishment F This compound & Paclitaxel Treatment E->F G Tumor Growth Monitoring F->G H Efficacy Comparison G->H

Caption: Experimental Workflow for Efficacy Evaluation.

Conclusion

This compound (UM171) demonstrates significant anti-cancer efficacy in both in vitro and in vivo models of breast cancer and leukemia. Its mechanism of action, involving the induction of the tumor suppressor KLF2, provides a strong rationale for its further development as a potential cancer therapeutic. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising compound. Further studies, including head-to-head comparisons with a broader range of standard-of-care agents and investigation into combination therapies, are warranted to fully elucidate the clinical utility of this compound.

References

JC-171: A Comparative Performance Analysis Against Known NLRP3 Inflammasome Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JC-171's Performance with Alternative NLRP3 Inflammasome Inhibitors and a Review of Pathway Activators, Supported by Experimental Data.

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a comparative analysis of this compound, a selective NLRP3 inflammasome inhibitor, against other known inhibitors and reviews common activators of this pathway.

Performance Benchmarking of NLRP3 Inflammasome Inhibitors

This compound has been identified as a selective inhibitor of the NLRP3 inflammasome, demonstrating dose-dependent suppression of IL-1β release. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other known NLRP3 inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

InhibitorIC50 (µM)TargetNotes
This compound 8.45 NLRP3Inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages.
MCC9500.008NLRP3A potent and selective NLRP3 inhibitor.[1]
CY-096NLRP3Directly binds to the ATP-binding motif of the NLRP3 NACHT domain.[2][3]
Oridonin~0.75NLRP3A natural product that covalently modifies NLRP3.[2]
OLT1177 (Dapansutrile)0.001NLRP3Inhibits NLRP3 ATPase activity and blocks the NLRP3-ASC interaction.[2]
Tranilast10 - 15NLRP3An anti-allergic drug that directly binds to the NACHT domain of NLRP3.[2][4][5]

Key Activators of the NLRP3 Inflammasome

A diverse range of stimuli, broadly categorized as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), can activate the NLRP3 inflammasome. Understanding these activators is crucial for designing and interpreting experiments. Common activators include:

  • Adenosine Triphosphate (ATP): Acts on the P2X7 receptor, leading to potassium efflux.

  • Nigericin: A microbial toxin that functions as a potassium ionophore.

  • Crystalline substances: Such as monosodium urate (MSU) crystals, silica, and asbestos.

  • Bacterial and viral components: Including bacterial toxins and viral RNA.

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory activity of compounds against the NLRP3 inflammasome, based on common methodologies cited in the literature.

In Vitro NLRP3 Inflammasome Inhibition Assay

1. Cell Culture and Priming:

  • Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media.
  • Seed cells in 96-well plates at a suitable density.
  • Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

2. Inhibitor Treatment:

  • Following the priming step, treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a predetermined duration (e.g., 30-60 minutes).

3. NLRP3 Inflammasome Activation:

  • Induce NLRP3 inflammasome activation by adding a known activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 1-2 hours.

4. Measurement of IL-1β Release:

  • Collect the cell culture supernatants.
  • Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the mechanisms discussed, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Pro-IL-1β & NLRP3 Transcription NFkB->Transcription Pro_IL1b Pro-IL-1β Activators ATP, Nigericin, Crystals K_efflux K+ Efflux Activators->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Macrophages (e.g., BMDM, THP-1) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Priming Prime with LPS (Signal 1) Cell_Seeding->Priming Inhibitor Add Test Inhibitor (e.g., this compound) Priming->Inhibitor Activation Activate with ATP/Nigericin (Signal 2) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant ELISA Measure IL-1β via ELISA Supernatant->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JC-171

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of JC-171, a Selective NLRP3 Inflammasome Inhibitor.

This document provides crucial safety and logistical information for the proper handling and disposal of this compound. As a selective inhibitor of the NLRP3 inflammasome, this compound is a valuable tool in research, particularly in studies related to inflammatory diseases.[1][2][3] Adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and to comply with regulatory standards.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in safe handling. This data is summarized in the table below.

PropertyValue
CAS Number 2112809-98-8
Molecular Formula C₁₆H₁₇ClN₂O₅S
Molecular Weight 384.83 g/mol
Physical Appearance Solid
Solubility DMSO: 250 mg/mL (649.64 mM)
Storage Temperature -20°C

Health and Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for handling research-grade chemicals of this nature should be strictly followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Emergency Procedures:

  • Skin Contact: Immediately wash with soap and copious amounts of water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Wash out mouth with water, provided the person is conscious. Call a physician.

Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[4] As a research chemical, it should be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety assessment.

Step-by-Step Disposal Guidance:

  • Consult Institutional Guidelines: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), the quantity, and the appropriate hazard symbols.

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's approved waste management vendor. Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Protocols Cited

This compound is a selective NLRP3 inflammasome inhibitor, and its primary mechanism of action is the inhibition of LPS/ATP-induced IL-1β release from macrophages.

Inhibition of IL-1β Release from J774A.1 Macrophages:

  • Objective: To determine the IC₅₀ of this compound for inhibiting NLRP3 inflammasome activation.

  • Cell Line: J774A.1 murine macrophage cells.

  • Methodology:

    • Prime J774A.1 cells with lipopolysaccharide (LPS).

    • Treat the primed cells with varying concentrations of this compound.

    • Induce NLRP3 inflammasome activation with adenosine triphosphate (ATP).

    • Measure the concentration of released interleukin-1β (IL-1β) in the cell supernatant using an appropriate immunoassay (e.g., ELISA).

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

  • Result: The IC₅₀ of this compound for inhibiting LPS/ATP-induced IL-1β release from J774A.1 macrophages is 8.45 μM.[3][5]

Visualizing the this compound Disposal Workflow and Mechanism of Action

To further clarify the procedural steps and the biological context of this compound, the following diagrams have been generated.

G This compound Disposal Workflow A Step 1: Consult Institutional EHS Guidelines B Step 2: Segregate this compound Waste A->B Follow established protocols C Step 3: Label Waste Container B->C Use designated hazardous waste containers D Step 4: Store Waste Securely C->D Include chemical name, quantity, and hazards E Step 5: Professional Disposal via Licensed Vendor D->E Arrange for collection

Caption: A flowchart illustrating the key steps for the proper disposal of this compound waste.

G This compound Mechanism of Action cluster_0 Macrophage PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming NLRP3_activation NLRP3 Inflammasome Assembly NLRP3_priming->NLRP3_activation ATP ATP ATP->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 JC171 This compound JC171->NLRP3_activation Inhibits IL1b IL-1β Release (Inflammation) Caspase1->IL1b

Caption: A simplified signaling pathway showing how this compound inhibits the NLRP3 inflammasome.

References

Standard Operating Procedure: Personal Protective Equipment and Handling for Compound JC-171

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are a template for handling a novel chemical compound, designated here as JC-171. As "this compound" does not correspond to a publicly documented chemical entity, this document is based on best practices for handling potent, uncharacterized research chemicals. All procedures must be adapted following a comprehensive, compound-specific risk assessment once the actual toxicological and physicochemical properties are known.

This document provides essential safety and logistical information for laboratory personnel engaged in handling, storage, and disposal of the novel compound this compound. Its purpose is to establish clear, procedural guidance to minimize exposure risk and ensure operational safety.

Hazard Assessment and Control

A thorough risk assessment is mandatory before any handling of this compound. The primary control measure is to minimize exposure through engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls:

  • Primary: All manipulations involving this compound powder (weighing, reconstituting) must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Secondary: For procedures with a lower risk of aerosolization (e.g., handling sealed vials, working with dilute solutions), a Class II Biological Safety Cabinet (BSC) may be appropriate, subject to risk assessment.

Administrative Controls:

  • Restrict access to areas where this compound is stored or handled.

  • All personnel must complete specific training on this Standard Operating Procedure (SOP) and the handling of potent compounds.

  • Maintain a designated area for this compound work, clearly labeled with appropriate hazard warnings.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound in any form. Selection must be based on the specific procedures performed and the associated risks of exposure.

PPE Requirements Summary
Task Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Handling Solid (Powder) Double Nitrile/NeopreneChemical Safety GogglesDisposable, Solid-Front GownN95/FFP3 Respirator (Minimum)
Handling Liquid (Solutions) Double Nitrile/NeopreneChemical Safety GogglesFluid-Resistant Lab CoatNot required in fume hood
Storage/Transport (Sealed) Single NitrileSafety GlassesStandard Lab CoatNot required
Waste Disposal Double Nitrile/NeopreneChemical Safety GogglesDisposable, Solid-Front GownNot required if waste is sealed
Glove Selection and Use
  • Type: Use powder-free nitrile or neoprene gloves. For prolonged handling or when working with solvents, consult a glove compatibility chart.

  • Procedure: Always wear double gloves. The outer glove should be removed and disposed of immediately after handling this compound or upon suspected contamination. The inner glove is removed upon leaving the designated work area.

  • Technique: Do not wear gloves outside of the laboratory. Wash hands thoroughly after removing gloves.

Operational Plan: Step-by-Step Handling Protocols

Weighing Solid this compound
  • Preparation: Don all required PPE (double gloves, safety goggles, disposable gown, N95 respirator).

  • Containment: Perform all weighing activities inside a chemical fume hood or CVE.

  • Procedure:

    • Use a dedicated, labeled weigh boat or paper.

    • Carefully transfer the required amount using a chemical spatula.

    • Minimize the creation of dust.

    • Close the primary container immediately after dispensing.

  • Cleanup: Wipe the spatula and weighing area with a suitable deactivating agent (see Section 4) or a solvent-moistened wipe. Dispose of all consumables as hazardous waste.

Reconstituting and Diluting
  • Preparation: Don appropriate PPE for handling liquids.

  • Containment: Conduct all liquid transfers within a chemical fume hood.

  • Procedure:

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • Cap the vial securely and mix using a vortex or by gentle inversion.

    • For serial dilutions, use positive displacement pipettes to ensure accuracy and prevent aerosol generation.

  • Labeling: Clearly label all solution vials with the compound name, concentration, solvent, and date of preparation.

Spill and Decontamination Protocol

Immediate action is critical in the event of a spill to prevent wider contamination and exposure.

Spill Response Workflow

Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill (Solid vs. Liquid?) Alert->Assess SolidSpill Solid Spill Protocol Assess->SolidSpill Solid LiquidSpill Liquid Spill Protocol Assess->LiquidSpill Liquid Saturate Saturate with Deactivating Solution SolidSpill->Saturate Cover Cover with Absorbent Material LiquidSpill->Cover Cover->Saturate Collect Collect Debris into Waste Bag Saturate->Collect Clean Clean Area with Soap & Water Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for responding to a this compound spill.

Decontamination Solution

A 10% solution of a laboratory-grade detergent in water is recommended for general surface cleaning. For deactivation, a solution of 1 M sodium hydroxide or 10% bleach may be effective, but compatibility with this compound must be verified.

Disposal Plan

All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly.

Waste Segregation and Collection
Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed plastic bag or drumCollect all contaminated consumables (gloves, wipes, weigh boats).
Liquid Waste Labeled, sealed waste containerCollect all unused solutions and solvent rinses. Do not mix with other waste streams.
Sharps Puncture-proof sharps containerCollect all contaminated needles, syringes, and glass Pasteur pipettes.

Procedure:

  • Segregate waste streams at the point of generation.

  • All waste containers must be clearly labeled "Hazardous Waste: this compound" and kept securely sealed when not in use.

  • Store waste in a designated satellite accumulation area.

  • Arrange for pickup and disposal through the institution's Environmental Health and Safety (EHS) department.

Experimental Workflow: In Vitro Cell-Based Assay

The following diagram outlines a typical workflow for using this compound in a cell-based assay, highlighting key safety and handling checkpoints.

cluster_prep Preparation (in Fume Hood) cluster_assay Assay (in BSC) cluster_disposal Disposal Weigh Weigh Solid this compound (Full PPE) Reconstitute Reconstitute to Stock Solution Weigh->Reconstitute Dilute Prepare Working Dilutions Reconstitute->Dilute Treat Treat Cells with This compound Dilutions Dilute->Treat Plate Plate Cells Plate->Treat Incubate Incubate Treat->Incubate Readout Assay Readout (e.g., Plate Reader) Incubate->Readout Decontaminate Decontaminate Surfaces & Glassware Readout->Decontaminate DisposeWaste Dispose of Media & Plates as this compound Waste Decontaminate->DisposeWaste

Caption: General experimental workflow for a this compound cell-based assay.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.